Thalidomide-NH-PEG2-C2-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O8/c1-24(2,3)36-23(33)26-10-12-35-14-13-34-11-9-25-16-6-4-5-15-19(16)22(32)28(21(15)31)17-7-8-18(29)27-20(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,33)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOKYFTVZVHRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Thalidomide-NH-PEG2-C2-NH-Boc: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-NH-PEG2-C2-NH-Boc is a crucial E3 ligase ligand-linker conjugate at the forefront of targeted protein degradation (TPD). This synthetic bifunctional molecule incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible polyethylene (B3416737) glycol (PEG) linker. The linker is terminated with a Boc-protected amine, providing a reactive handle for conjugation to a target protein ligand. This modular design makes it an essential building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of this compound, with a particular focus on its role in the development of the selective BRD9 degrader, dBRD9.
Core Concepts and Chemical Properties
This compound is a heterobifunctional molecule designed for the modular synthesis of PROTACs. Its structure can be deconstructed into three key components:
-
E3 Ligase Ligand: The thalidomide core is a well-established binder to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
-
Linker: A PEG2-C2 linker provides a flexible spacer of a defined length, which is critical for orienting the target protein and the E3 ligase in a productive ternary complex. The inclusion of a PEG spacer can also enhance the solubility and cell permeability of the final PROTAC molecule.
-
Reactive Handle: A terminal tert-butyloxycarbonyl (Boc)-protected amine group serves as a stable, yet readily deprotectable, functional group for covalent attachment to a ligand that binds the protein of interest.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₄H₃₂N₄O₈ |
| Molecular Weight | 504.53 g/mol |
| CAS Number | 2097509-40-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term |
Mechanism of Action in PROTAC Technology
This compound functions as the E3 ligase-recruiting component of a PROTAC. The general mechanism of action for a PROTAC synthesized using this building block is a multi-step process that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
-
Ternary Complex Formation: The PROTAC molecule, containing the thalidomide moiety derived from this compound, simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is then released and can participate in another cycle of POI degradation, acting in a catalytic manner.
Application in the Synthesis of dBRD9
A primary and well-documented application of this compound is in the synthesis of dBRD9, a selective PROTAC degrader of the bromodomain-containing protein 9 (BRD9).[1] BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex and has been identified as a therapeutic target in certain cancers.
The synthesis of dBRD9 involves the deprotection of the Boc group on this compound to reveal a primary amine, which is then coupled to a suitable BRD9 inhibitor.
General Experimental Protocol for Boc Deprotection:
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt.
General Experimental Protocol for Amide Coupling:
-
Dissolve the deprotected thalidomide linker, the BRD9 inhibitor with a carboxylic acid group, and a coupling agent (e.g., HATU) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Purify the crude product using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC) to obtain the final dBRD9 PROTAC.
Quantitative Data and Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). For dBRD9, synthesized using this compound, studies have shown potent and selective degradation of BRD9.
| PROTAC | Target | Cell Line | DC₅₀ | Dₘₐₓ | Selectivity |
| dBRD9 | BRD9 | MOLM-13 | ~50 nM | >90% | High selectivity over BRD4 and BRD7 |
Note: The exact DC₅₀ and Dₘₐₓ values can vary depending on the cell line and experimental conditions.
Conclusion
This compound is a versatile and indispensable tool in the field of targeted protein degradation. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible linker with a reactive handle, facilitates the efficient synthesis of PROTACs. The successful development of the selective BRD9 degrader, dBRD9, underscores the utility of this building block in creating novel therapeutics for a range of diseases, including cancer. As research in TPD continues to expand, the demand for well-characterized and readily available building blocks like this compound is expected to grow, paving the way for the next generation of protein-degrading drugs.
References
An In-depth Technical Guide to Thalidomide-NH-PEG2-C2-NH-Boc: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-NH-PEG2-C2-NH-Boc, a crucial E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's structure, molecular weight, and its pivotal role in recruiting the Cereblon (CRBN) E3 ubiquitin ligase to target proteins for degradation. Included are detailed, plausible experimental protocols for its synthesis, purification, and characterization, alongside methodologies for evaluating the efficacy of PROTACs synthesized from this linker. Furthermore, this guide presents key signaling pathways and experimental workflows in a visually intuitive format to aid researchers in the field of targeted protein degradation.
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function.[1] At the forefront of this technology are PROTACs, heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase.[2] this compound is a functionalized derivative of thalidomide designed for the facile synthesis of PROTACs. It incorporates a thalidomide moiety for CRBN binding, a polyethylene (B3416737) glycol (PEG) linker to provide appropriate spacing and solubility, and a Boc-protected amine for subsequent conjugation to a target protein ligand.[3][4] This molecule is a key building block for creating PROTACs like dBRD9, a selective degrader of the BRD9 protein.[5]
Molecular Structure and Properties
This section summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)ethoxy)ethyl)carbamate |
| Molecular Formula | C₂₄H₃₂N₄O₈ |
| Molecular Weight | 504.53 g/mol |
| CAS Number | 2097509-40-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, sealed under an inert atmosphere |
Table 1: Physicochemical properties of this compound.
Synthesis and Characterization
While specific, detailed synthesis protocols for every proprietary linker may not be publicly available, a plausible and robust synthetic route can be devised based on established organic chemistry principles for similar molecules.
Plausible Synthesis Protocol
The synthesis of this compound can be conceptualized as a multi-step process involving the synthesis of a functionalized thalidomide precursor followed by coupling with a Boc-protected PEG linker.
Step 1: Synthesis of 4-Fluoro-thalidomide This intermediate can be synthesized from 3-fluorophthalic anhydride (B1165640) and glutamine, a common starting point for many thalidomide analogs.
Step 2: Synthesis of Boc-NH-PEG2-C2-amine This linker component can be prepared from commercially available starting materials through standard etherification and amination reactions, followed by Boc protection of the terminal amine.
Step 3: Coupling of 4-Fluoro-thalidomide with Boc-NH-PEG2-C2-amine The final product, this compound, is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-thalidomide and the free amine of the Boc-protected PEG linker.
Detailed Experimental Protocol:
-
Reaction: To a solution of 4-fluoro-thalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add Boc-NH-PEG2-C2-amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks corresponding to the protons of the thalidomide core, the PEG linker, and the Boc protecting group. Key signals would include the aromatic protons of the phthalimide (B116566) ring, the methine proton of the glutarimide (B196013) ring, the methylene (B1212753) protons of the PEG linker, and the singlet for the tert-butyl protons of the Boc group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS analysis should confirm the molecular weight of the product. The mass spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound.[6][7] The purity can be assessed by the integration of the product peak in the chromatogram.[8]
Role in Targeted Protein Degradation
This compound serves as a critical component in the construction of PROTACs that hijack the CRBN E3 ubiquitin ligase.
Mechanism of Action
The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[9] This binding event, in conjunction with the binding of the other end of the PROTAC to the protein of interest (POI), induces the formation of a ternary complex (POI-PROTAC-CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Signaling Pathway
The following diagram illustrates the Cereblon-mediated protein degradation pathway initiated by a PROTAC.
Caption: Cereblon-mediated protein degradation pathway.
Experimental Protocols for PROTAC Evaluation
Once a PROTAC is synthesized using this compound, its efficacy in degrading the target protein needs to be evaluated.
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[10][11]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells expressing the POI and treat them with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the POI. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Caption: Experimental workflow for Western Blotting.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[12][13]
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant CRBN-DDB1 complex, ubiquitin, ATP, the recombinant POI, and the PROTAC.
-
Controls: Include necessary controls, such as a reaction without the PROTAC, without ATP, or without the E3 ligase complex.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for ubiquitination.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI will indicate a positive result.
Caption: Workflow for in vitro ubiquitination assay.
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the design and synthesis of CRBN-recruiting PROTACs. Its well-defined structure and functional groups facilitate the straightforward construction of novel protein degraders. This technical guide provides a comprehensive resource, from its fundamental properties and a plausible synthesis route to detailed protocols for evaluating the efficacy of the resulting PROTACs. By leveraging the information and methodologies presented herein, scientists and drug developers can accelerate their efforts in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound, 2097509-40-3 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
Synthesis and Chemical Properties of Thalidomide-NH-PEG2-C2-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of Thalidomide-NH-PEG2-C2-NH-Boc. This heterobifunctional molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's natural protein degradation machinery. Specifically, this guide details its role as a linker-E3 ligase ligand conjugate, its physicochemical properties, a proposed synthetic pathway, and its application in the formation of PROTACs, such as the BRD9 degrader dBRD9.
Introduction
This compound is a key intermediate in the synthesis of PROTACs. It comprises three essential components: the thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase; a polyethylene (B3416737) glycol (PEG) linker, which enhances solubility and provides spatial separation; and a Boc-protected amine terminus, which allows for covalent attachment to a ligand targeting a protein of interest. The precise length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Chemical Properties and Data
This compound is commercially available from various suppliers. The following table summarizes its key chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₂N₄O₈ | [1] |
| Molecular Weight | 504.53 g/mol | [1] |
| CAS Number | 2097509-40-3 | [1] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Purity | >98% (typically confirmed by HPLC and NMR) | [2][3] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [3] |
| Storage | Store at -20°C for long-term stability | [1] |
Synthesis
While the precise, proprietary industrial synthesis protocols for this compound are not publicly available, a plausible and commonly employed synthetic route can be inferred from the structure of the molecule and established principles of medicinal chemistry. The proposed synthesis involves the coupling of two key intermediates: 4-aminothalidomide and a suitably activated Boc-NH-PEG2-C2-linker.
Proposed Synthetic Workflow
The overall synthetic strategy is a convergent approach, where the thalidomide-E3 ligase ligand and the functionalized linker are prepared separately and then coupled in the final step.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are generalized, representative protocols for the key steps in the proposed synthesis. Note: These are illustrative and may require optimization.
Step 1: Synthesis of 4-Aminothalidomide
-
Nitration of Thalidomide: To a solution of thalidomide in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The mixture is then poured onto ice, and the precipitated 4-nitrothalidomide is collected by filtration, washed with water, and dried.
-
Reduction of 4-Nitrothalidomide: 4-Nitrothalidomide is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at a suitable pressure until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration, and the solvent is evaporated to yield 4-aminothalidomide.
Step 2: Activation of Boc-NH-PEG2-C2-NH₂
The commercially available Boc-NH-PEG2-C2-NH₂ can be activated for coupling in several ways. One common method is the formation of an isocyanate or a carbamate (B1207046) intermediate. For example, reaction with a phosgene equivalent or carbonyldiimidazole (CDI) would yield a reactive intermediate ready for coupling with the amino group of 4-aminothalidomide.
Step 3: Coupling of 4-Aminothalidomide and Activated Linker
-
4-Aminothalidomide is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the solution.
-
The activated Boc-linker from Step 2 is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the final product, this compound.
Role in PROTAC Technology
This compound serves as a prefabricated E3 ligase ligand-linker conjugate, streamlining the synthesis of PROTACs. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for a protein of interest. This modular approach allows for the rapid generation of a library of PROTACs with varying target-binding moieties.
Mechanism of Action in a PROTAC Construct
Once incorporated into a PROTAC, the thalidomide moiety of the linker binds to the Cereblon (CRBN) E3 ubiquitin ligase. This induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase complex. This proximity-induced interaction leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action for a PROTAC utilizing the thalidomide-based linker.
Application in the Synthesis of dBRD9
A notable application of this compound is in the synthesis of dBRD9, a selective degrader of the bromodomain-containing protein 9 (BRD9).[4][5][6] In this context, the Boc-protected amine of the linker is deprotected, and the resulting free amine is coupled to a BRD9-binding ligand to yield the final dBRD9 PROTAC.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible linker with a protected functional group, facilitates the efficient synthesis of PROTACs for a wide range of protein targets. Understanding its chemical properties and synthetic accessibility is crucial for the continued development of novel therapeutics based on the PROTAC technology. This guide provides a foundational understanding for scientists and professionals engaged in this exciting and rapidly evolving area of drug discovery.
References
- 1. WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
- 2. WO2009083724A1 - Processes for the preparation of thalidomide - Google Patents [patents.google.com]
- 3. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 6. 4-Hydroxy ThalidoMide | 5054-59-1 [chemicalbook.com]
The Linchpin of Degradation: A Technical Guide to Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide delves into the core of PROTAC technology: the mechanism of action of thalidomide-based linkers. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, these PROTACs initiate a cascade of events leading to the degradation of a protein of interest. We will explore the critical role of the linker in orchestrating this process, from facilitating the formation of a productive ternary complex to influencing the overall efficacy and pharmacological properties of the PROTAC molecule. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for characterization, and quantitative data to inform rational PROTAC design.
The Mechanism of Action: Orchestrating Protein Degradation
Thalidomide-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a thalidomide (B1683933) or derivative moiety that recruits the CRBN E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[1] The linker is not a mere spacer; it is a critical determinant of the PROTAC's success, actively participating in the formation and stabilization of the key ternary complex (POI-PROTAC-CRBN).[2]
The catalytic cycle of a thalidomide-based PROTAC begins with the formation of this ternary complex.[3] The thalidomide-based ligand binds to CRBN, a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[4] This binding event positions the entire CRL4-CRBN machinery in close proximity to the POI, which is concurrently bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] The successive addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[1] The proteasome then degrades the polyubiquitinated POI into small peptides, and the PROTAC molecule is released to initiate another cycle of degradation.[2]
Signaling Pathway of CRBN-Mediated Ubiquitination
The ubiquitination cascade is a multi-step enzymatic process. It begins with the activation of ubiquitin by the E1 ubiquitin-activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. The E3 ubiquitin ligase, in this case, the CRL4-CRBN complex, acts as a scaffold, bringing the ubiquitin-loaded E2 enzyme and the substrate (the POI) together to facilitate the final transfer of ubiquitin to the target protein.[5]
The Linker: More Than Just a Connection
The chemical linker is a pivotal component of a PROTAC molecule, profoundly influencing its biological activity. The length, composition, and rigidity of the linker dictate the geometry and stability of the ternary complex, which in turn affects the efficiency of protein degradation.
-
Linker Length: An optimal linker length is crucial. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the POI are not accessible to the E2 enzyme.[6]
-
Linker Composition: The chemical makeup of the linker impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability. Commonly used linker motifs include flexible alkyl chains and more hydrophilic polyethylene (B3416737) glycol (PEG) units.[7]
-
Linker Rigidity: Incorporating rigid elements, such as cyclic structures, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity.[7]
Quantitative Analysis of Linker Effects
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the impact of linker length and composition on degradation efficiency.
| PROTAC ID | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | PEG-based | BRD4 | MV4-11 | 8 | >95 | [8] |
| ARV-825 | Pomalidomide | PEG-based | BRD4 | RS4;11 | <1 | >90 | [8] |
| PROTAC 1 | Thalidomide | 0 PEG units (short alkyl) | BRD4 | H661 | <500 | >90 | [9] |
| PROTAC 2 | Thalidomide | 1 PEG unit | BRD4 | H661 | >5000 | ~50 | [9] |
| PROTAC 3 | Thalidomide | 2 PEG units | BRD4 | H661 | >5000 | ~60 | [9] |
| NC-1 | Thalidomide | PEG-based | BTK | Mino | 2.2 | 97 | [10] |
| RC-2 | Thalidomide | Longer PEG-based | BTK | Mino | 150 | 95 | [10] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols for PROTAC Characterization
A robust and systematic evaluation of PROTAC function is essential for successful drug development. This involves a series of in vitro and cell-based assays to characterize ternary complex formation, target ubiquitination, and protein degradation.
PROTAC Discovery and Characterization Workflow
The development of a novel PROTAC follows a logical progression from initial design and synthesis to comprehensive biological evaluation.
Detailed Methodologies
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7]
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1, E2, and CRL4-CRBN E3 ligase complex
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination buffer
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3 ligase, POI, and the PROTAC or vehicle control.[4]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.[4]
-
Western Blot Analysis: Boil the samples and separate the proteins by SDS-PAGE. Transfer to a membrane and probe with an antibody against the POI. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.[4]
Objective: To characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
A. Isothermal Titration Calorimetry (ITC)
Principle: ITC measures the heat change upon binding of molecules to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Procedure:
-
Binary Binding: Determine the KD of the PROTAC for the POI and the E3 ligase separately by titrating the PROTAC into a solution of each protein.[12]
-
Ternary Binding: To measure the affinity of the PROTAC for the E3 ligase in the presence of the POI, titrate the PROTAC into a solution containing the E3 ligase pre-saturated with the POI.[12]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD. An α > 1 indicates positive cooperativity.[12]
B. Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (ka and kd).
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.[13]
-
Binary Interaction: Flow the PROTAC over the chip to measure its binding to the immobilized protein.[13]
-
Ternary Interaction: Flow a mixture of the PROTAC and the second protein (the POI) over the chip to measure the formation of the ternary complex.[13]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates and calculate the KD for both binary and ternary interactions to determine cooperativity.[13]
C. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: A bead-based immunoassay where the formation of a ternary complex brings donor and acceptor beads into close proximity, generating a luminescent signal.
Procedure:
-
Reagent Preparation: Use tagged proteins (e.g., GST-tagged POI and FLAG-tagged E3 ligase) and corresponding anti-tag donor and acceptor beads.[14]
-
Assay Setup: Incubate the tagged proteins, the PROTAC, and the beads together in a microplate.[14]
-
Signal Detection: A "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. Titrating the PROTAC will generate a bell-shaped curve, and the peak of this curve represents the optimal concentration for ternary complex formation.[3]
Conclusion
The linker of a thalidomide-based PROTAC is a critical design element that governs the efficacy of the resulting degrader molecule. Its length, composition, and rigidity must be carefully optimized to promote the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and characterization of novel thalidomide-based PROTACs. A thorough understanding of the mechanism of action and a systematic approach to linker optimization are paramount to advancing this promising therapeutic modality from the bench to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. aragen.com [aragen.com]
- 14. SLAS2024 [slas2024.eventscribe.net]
A Technical Guide to Cereblon (CRBN) as an E3 Ligase for Proteolysis-Targeting Chimeras (PROTACs)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that block the function of a target protein, TPD utilizes the cell's own machinery to eliminate the protein entirely.[3] This is achieved through heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).[4][][6]
A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[][6] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, inducing the ubiquitination of the POI and marking it for degradation by the 26S proteasome.[4][] This event-driven, catalytic mechanism allows for substoichiometric degradation of target proteins, offering a powerful alternative for targeting proteins previously considered "undruggable".[][7]
Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) has become one of the most widely exploited for PROTAC development.[3][8]
The CRL4^CRBN^ E3 Ligase Complex
Cereblon is a substrate receptor for the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex, referred to as CRL4^CRBN^.[1][8] This multi-subunit complex is a key player in the ubiquitin-proteasome system (UPS).[4]
Components of the CRL4^CRBN^ Complex:
-
Cullin 4 (CUL4A or CUL4B): Acts as a scaffold protein, organizing the complex.[9] Its N-terminus binds to the adaptor protein DDB1, while its C-terminus binds to the RING-box protein RBX1.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor (CRBN) to the CUL4 scaffold.[10][11][12]
-
Ring-Box Protein 1 (RBX1 or ROC1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin.[1][13]
-
Cereblon (CRBN): The substrate recognition component of the complex.[1][8] It directly binds to proteins destined for ubiquitination.
Mutations in the CRBN gene have been associated with autosomal recessive non-syndromic mental retardation.[14] The discovery that CRBN is the direct target of thalidomide (B1683933) and its derivatives was a major breakthrough, elucidating their mechanism of action and paving the way for the rational design of CRBN-based PROTACs.[1][15]
Mechanism of Action of CRBN-Recruiting PROTACs
The therapeutic utility of CRBN was first understood through the action of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931).[1][] These molecules act as "molecular glues" that bind to a hydrophobic pocket in CRBN, altering its substrate specificity.[1][17] This binding creates a new surface on the ligase, enabling the recruitment, ubiquitination, and subsequent degradation of "neosubstrates" not normally targeted by CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][8][17]
PROTACs leverage this mechanism in a more targeted fashion. A PROTAC molecule contains a CRBN-binding ligand (often a derivative of thalidomide or pomalidomide) connected via a linker to a "warhead" that binds a specific POI.[3][4] This bifunctional nature allows the PROTAC to physically bring the POI into close proximity with the CRL4^CRBN^ complex, leading to the POI's ubiquitination and degradation.
The Catalytic Cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and CRBN, forming a transient POI-PROTAC-CRBN ternary complex.[] This is the critical first step for degradation.[18][19]
-
Ubiquitination: Within the ternary complex, the E2 ubiquitin-conjugating enzyme (recruited by RBX1) transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[4] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule and the CRL4^CRBN^ complex are released and can engage another POI molecule, acting catalytically.[][7]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by several key quantitative parameters. These are typically measured using a variety of biochemical and cellular assays to establish a structure-activity relationship (SAR).
| Parameter | Description | Typical Assay | Common Metrics |
| Binary Binding | Affinity of the PROTAC for the POI or the E3 ligase independently. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) | Kd (dissociation constant) |
| Ternary Complex Formation | The formation and stability of the POI-PROTAC-E3 ligase complex. This is a critical determinant of degradation efficiency. | NanoBRET™[18][19][20], AlphaLISA®[21], FRET | Kd (ternary), BRET/FRET ratio, AlphaLISA signal |
| Degradation Potency | The concentration of PROTAC required to degrade 50% of the target protein in cells. | Western Blot, In-Cell ELISA, Mass Spectrometry | DC50 (half-maximal degradation concentration) |
| Degradation Efficacy | The maximum level of protein degradation achieved at saturating PROTAC concentrations. | Western Blot, In-Cell ELISA, Mass Spectrometry | Dmax (maximum degradation) |
| Degradation Rate | The speed at which the target protein is degraded. | Time-course Western Blot, Targeted Mass Spectrometry | t1/2 (half-life of degradation) |
Table 1: Key Parameters for PROTAC Characterization.
The relationship between these parameters is complex. For instance, strong binary binding does not always translate to efficient degradation. The stability and conformation of the ternary complex, which are influenced by the linker length and composition, are often more predictive of a PROTAC's success.[22]
Example Data for CRBN-based PROTACs:
| PROTAC | Target | CRBN Ligand | DC50 | Dmax | Cell Line | Reference |
| ARV-110 | Androgen Receptor (AR) | Lenalidomide derivative | ~1 nM | >95% | VCaP | [23] |
| ARV-471 | Estrogen Receptor (ER) | Pomalidomide derivative | <1 nM | >90% | MCF7 | [23] |
| dBET6 | BRD4 | Pomalidomide derivative | ~3 nM | >98% | RS4;11 | [24] |
| PROTAC 10¹⁵ | CDK6 | Pomalidomide derivative | pDC₅₀ = 9.1 (~79 pM) | N/A | Jurkat | [4] |
Table 2: Performance of selected CRBN-recruiting PROTACs. (Note: pDC₅₀ is the negative logarithm of the DC₅₀ value).
Experimental Protocols
Detailed characterization of a CRBN-based PROTAC involves a sequence of assays to confirm its mechanism of action.
Protocol 1: Ternary Complex Formation using NanoBRET™ Assay
This protocol provides a generalized method to measure PROTAC-induced ternary complex formation in live cells.[18][19][20]
Objective: To quantify the proximity between a NanoLuc®-tagged POI and a HaloTag®-tagged CRBN in the presence of a PROTAC.
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc®-POI fusion
-
Expression vector for HaloTag®-CRBN fusion
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound and controls (e.g., POI binder alone, CRBN ligand alone)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
Methodology:
-
Cell Preparation: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids. Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
HaloTag® Labeling: Dilute the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM™ and add it to the cells. Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and control compounds in Opti-MEM™. Remove the labeling medium from the cells, wash gently, and add the compound dilutions. Incubate for the desired time (e.g., 2 hours).
-
Luminescence Detection: Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the extracellular inhibitor in Opti-MEM™. Add this reagent to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (>610nm).
-
Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a binding curve to determine the half-maximal effective concentration (EC₅₀) for complex formation.
Protocol 2: Cellular Target Protein Degradation by Western Blot
This protocol outlines a standard method for quantifying the reduction in POI levels following PROTAC treatment.
Objective: To measure the DC₅₀ and Dₘₐₓ of a PROTAC against its target protein.
Materials:
-
Cancer cell line expressing the POI (e.g., VCaP for AR, MCF7 for ER)
-
PROTAC compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary antibody for the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Strip or cut the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dₘₐₓ.
Conclusion and Future Perspectives
Cereblon has proven to be a robust and versatile E3 ligase for the development of PROTACs, with several CRBN-based degraders now in clinical trials.[4][] Its well-understood interaction with IMiD-based ligands provides a reliable anchor for recruiting a vast array of target proteins to the UPS.[8] However, challenges remain, including acquired resistance through CRBN mutation or downregulation and potential off-target degradation of endogenous neosubstrates.[24][25]
Future research is focused on developing novel, non-IMiD CRBN binders to modulate neosubstrate profiles and improve selectivity, as well as exploring the vast landscape of other E3 ligases to expand the TPD toolbox.[26][27][28] The continued evolution of CRBN-based PROTACs promises to deliver new therapeutic options for a wide range of diseases, from cancer to neurodegeneration.[6][8]
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lifesensors.com [lifesensors.com]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 18. Ternary Complex Formation [promega.sg]
- 19. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chemrxiv.org [chemrxiv.org]
The Fast Lane to Discovery: An In-Depth Technical Guide to Exploratory Studies Using Pre-Synthesized PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component that is far more than a simple tether. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of utilizing pre-synthesized linkers in exploratory PROTAC studies, offering a modular and efficient approach to rapidly identify and optimize potent protein degraders.
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation
PROTACs function by hijacking the UPS, a fundamental cellular process for protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase). This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2]
The Crucial Role of the Linker in PROTAC Efficacy
The linker is a key determinant of a PROTAC's success, influencing the formation and stability of the ternary complex. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, a linker that is too long may result in an unproductive ternary complex where the lysine (B10760008) residues on the POI are not optimally positioned for ubiquitination.[3] Therefore, systematic exploration of linker length and composition is a critical step in PROTAC development.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, highlighting the impact of linker length and composition on degradation efficiency.
| Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) | ||||
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [4] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [4] |
| Alkyl/Ether | 21 | 3 | 96 | [4] |
| Alkyl/Ether | 29 | 292 | 76 | [4] |
| Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) | |||
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Effective | [5] |
| PEG | 16 | More Potent | [5] |
| Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation | |||
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [6] |
| Rigid (Disubstituted Alkene) | PROTAC 55 | More potent degradation | [6] |
| Table 4: Impact of Linker Composition on CRBN Degradation | |||
| Linker Composition | PROTAC | CRBN Degradation in HEK293T cells | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | [4] |
| PEG | Three PEG units | Weak degradation | [4] |
Leveraging Pre-Synthesized Linkers for Modular PROTAC Synthesis
The empirical nature of linker optimization necessitates the synthesis and screening of numerous PROTAC candidates. Pre-synthesized linkers with reactive functional groups offer a modular and efficient approach to rapidly generate PROTAC libraries. This strategy significantly accelerates the discovery phase by allowing researchers to couple a variety of linkers to their target ligand and E3 ligase ligand without the need for multi-step linker synthesis.
Commercially Available Pre-Synthesized Linkers
Several chemical suppliers offer a wide range of pre-synthesized linkers with diverse functionalities, ready for conjugation.
| Table 5: Examples of Commercially Available Pre-Synthesized Linkers | ||||
| Linker Type | Structure | Functional Groups | Supplier | Catalog Number (Example) |
| PEG | HO-(CH2CH2O)n-COOH | Carboxylic Acid, Alcohol | BroadPharm | Varies |
| PEG | N3-(CH2CH2O)n-NH2 | Azide, Amine | BroadPharm | Varies |
| Alkyl | HOOC-(CH2)n-NH-Boc | Carboxylic Acid, Boc-protected Amine | ChemScene | Varies |
| Alkyl/Ether | Br-(CH2)n-O-(CH2)m-COOH | Bromo, Carboxylic Acid | Enamine | Varies |
| Clickable (Alkyne) | HC≡C-(CH2)n-COOH | Alkyne, Carboxylic Acid | Apollo Scientific | BIPC1007 |
| Pre-conjugated | Thalidomide-O-PEG4-Acid | Carboxylic Acid | Apollo Scientific | BIPC1003 |
Experimental Workflow for PROTAC Screening Using a Pre-Synthesized Linker Library
A systematic workflow is essential for efficiently screening a library of PROTACs constructed from pre-synthesized linkers.
Detailed Methodologies for Key Experiments
Western Blot for PROTAC-Induced Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of PROTACs for a specified duration (e.g., 24 hours), including a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity of the PROTAC to the target protein and the E3 ligase, and to assess the formation of the ternary complex.
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger protein, its rotation slows, leading to an increase in polarization.
Materials:
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the POI or E3 ligase)
-
Purified recombinant target protein and E3 ligase complex
-
PROTAC compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol for Binary Binding Affinity (Competition Assay):
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the target protein (or E3 ligase).
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki (inhibition constant).
Protocol for Ternary Complex Formation:
-
Assay Setup: To a solution containing the fluorescent tracer and its corresponding protein (e.g., fluorescent POI ligand and POI), add a fixed, saturating concentration of the PROTAC.
-
E3 Ligase Titration: Add a serial dilution of the E3 ligase.
-
Measurement and Analysis: Measure the fluorescence polarization. An increase in polarization upon addition of the E3 ligase indicates the formation of the larger ternary complex. The cooperativity of ternary complex formation can be calculated by comparing the binding affinities in the presence and absence of the third component.[7][8]
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compounds
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents (as described above)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, ATP, and the target protein in the reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at various concentrations (include a no-PROTAC control).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot, probing for the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein confirms PROTAC activity.
Conclusion
The use of pre-synthesized linkers in exploratory PROTAC studies provides a powerful and efficient strategy for navigating the complex landscape of targeted protein degradation. By enabling the rapid and modular assembly of PROTAC libraries, researchers can systematically investigate the critical role of the linker in driving degradation efficacy. The combination of a well-defined experimental workflow, robust analytical techniques, and a diverse toolkit of commercially available linkers empowers scientists to accelerate the discovery and optimization of novel PROTAC-based therapeutics. This in-depth guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this transformative technology.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The PEGylated Advantage: A Technical Guide to Enhancing PROTAC Efficacy and Druggability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." The efficacy and druggability of these heterobifunctional molecules are critically dependent on the linker component that connects the target-binding warhead to the E3 ligase ligand. This technical guide provides an in-depth exploration of the advantages conferred by the strategic incorporation of polyethylene (B3416737) glycol (PEG) chains into E3 ligase ligands, a process known as PEGylation. Through a comprehensive review of current literature, this guide details the impact of PEGylation on the physicochemical properties, pharmacokinetic profiles, and overall performance of PROTACs. Detailed experimental protocols for the synthesis and evaluation of PEGylated PROTACs are provided, alongside a quantitative analysis of their enhanced properties compared to non-PEGylated counterparts. This guide serves as a critical resource for researchers seeking to optimize PROTAC design and accelerate the development of this transformative therapeutic modality.
Introduction: The Critical Role of the Linker in PROTAC Design
PROTACs mediate the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1] This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker, which tethers the POI-binding moiety to the E3 ligase ligand, is far from a passive spacer. Its length, composition, and flexibility are critical determinants of a PROTAC's success, influencing:
-
Ternary Complex Formation and Stability: The linker must be of an optimal length and geometry to facilitate the productive formation of the ternary complex.[2][3]
-
Physicochemical Properties: The linker significantly impacts the solubility, permeability, and overall druggability of the PROTAC molecule.[4][5]
-
Pharmacokinetics: The linker's properties can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC in vivo.[6][7]
Advantages of PEGylated E3 Ligase Ligands
The incorporation of polyethylene glycol (PEG) chains into the linker, and by extension, the E3 ligase ligand, has emerged as a powerful strategy to enhance the therapeutic potential of PROTACs.[4][8] The inherent properties of PEG bestow a range of advantages:
-
Enhanced Solubility: PEG is a hydrophilic polymer, and its inclusion in the PROTAC structure significantly improves aqueous solubility.[4][9] This is a crucial advantage, as many PROTACs, due to their high molecular weight and lipophilic components, suffer from poor solubility, which can hinder their formulation and in vivo administration.[10]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, optimal PEGylation can enhance cell permeability.[11][] Shorter PEG linkers, in particular, can shield the polar surface area of the PROTAC through intramolecular hydrogen bonding, allowing the molecule to adopt a more compact, membrane-permeable conformation.[10]
-
Favorable Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs.[13][14] It can increase the in vivo half-life of PROTACs by reducing renal clearance and protecting against proteolytic degradation.[6][13] This can lead to more sustained target engagement and degradation with less frequent dosing.
-
Reduced Off-Target Effects: The flexibility of PEG linkers can sometimes contribute to off-target effects. However, by carefully optimizing the linker length, it is possible to favor the formation of productive ternary complexes with the intended target, thereby enhancing selectivity.[1]
-
Synthetic Tractability: A wide variety of PEG linkers with different lengths and functional groups are commercially available, simplifying the synthesis and optimization of PROTAC libraries.[4][15]
Quantitative Comparison of PEGylated vs. Non-PEGylated PROTACs
The advantages of PEGylation are not merely theoretical. A growing body of evidence provides a quantitative basis for the superiority of PEGylated PROTACs in many applications. The following tables summarize key data from comparative studies.
Table 1: Impact of Linker Composition on In Vitro Degradation Efficiency
| PROTAC System | Linker Type & Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BET Degrader | Alkyl, 12 atoms | ERα | MCF7 | >1000 | <20 | [16] |
| BET Degrader | PEG, 4 units | ERα | MCF7 | 1.8 | >95 | [16] |
| TBK1 Degrader | Alkyl/Ether, < 12 atoms | TBK1 | - | No degradation | - | [3][5] |
| TBK1 Degrader | Alkyl/Ether, 21 atoms | TBK1 | - | 3 | 96 | [3] |
| BRD4 Degrader | Alkyl | BRD4 | H661 | >5000 | <10 | [3] |
| BRD4 Degrader | PEG, 4 units | BRD4 | H661 | <500 | >90 | [3] |
| PI3K/mTOR Degrader | C8 Alkyl | p110γ | MDA-MB-231 | 42.23 | 88.6 | [6] |
| PI3K/mTOR Degrader | C8 Alkyl | mTOR | MDA-MB-231 | 45.4 | 74.9 | [6] |
Table 2: Comparative Permeability of PROTACs with Different Linkers
| PROTAC | Linker Type | Papp (10⁻⁶ cm/s) | Reference |
| VHL-based PROTAC (Alkyl linker) | Alkyl | 0.002 | [10] |
| VHL-based PROTAC (PEG linker) | PEG (1 unit) | 0.005 | [10] |
| AR Ligand 1 | - | 1.4 | [17] |
| AR Ligand 4 | - | 13.3 | [17] |
Table 3: In Vivo Pharmacokinetic Parameters of a PEGylated PROTAC
| PROTAC | Administration Route | Cmax (ng/mL) | T1/2 (h) | Bioavailability (F%) | Reference |
| GP262 (C8 alkyl linker) | Intraperitoneal (15 mg/kg) | 816 | 8.25 | 51.5 | [6] |
| rhTIMP-1 | - | - | 1.1 | - | [13][14] |
| PEG20K-TIMP-1 | - | - | 28 | - | [13][14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of PEGylated E3 ligase ligands and the subsequent evaluation of the resulting PROTACs.
Synthesis of a PEGylated CRBN Ligand: Thalidomide-O-PEG3-alcohol
This protocol describes the synthesis of a common PEGylated Cereblon (CRBN) ligand.[18]
Materials:
-
4-Hydroxythalidomide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-Hydroxythalidomide (1.0 equivalent) in anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-Bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to afford Thalidomide-O-PEG3-alcohol.
Synthesis of a Generic Amide-Linked PROTAC
This protocol outlines the general steps for coupling a PEGylated E3 ligase ligand to a target-binding warhead.[15]
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
Reagents and Materials:
-
Component A-COOH (e.g., a warhead with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction by diluting with ethyl acetate and washing sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
Step 2: Boc Deprotection
Reagents and Materials:
-
Product from Step 1
-
4M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add 4M HCl in 1,4-dioxane and stir at room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine salt.
Step 3: Final Amide Coupling
Reagents and Materials:
-
Amine salt from Step 2
-
Component B-COOH (e.g., PEGylated E3 ligase ligand with a carboxylic acid handle) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the same procedure as in Step 1, using the amine salt from Step 2 and Component B-COOH.
-
After workup, purify the final PROTAC product by preparative HPLC.
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[19]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay models passive transcellular permeability.[20]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
PROTAC of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Plate reader
Procedure:
-
Membrane Coating: Apply the artificial membrane solution to the filter of the donor plate and allow it to impregnate.
-
Compound Preparation: Prepare a solution of the PROTAC in PBS (typically with a small percentage of DMSO).
-
Assay Setup: Add buffer to the acceptor plate wells. Add the PROTAC solution to the donor plate wells.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy with a plate reader).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time detection of ternary complex formation in a cellular context.[2][3][21]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase (e.g., VHL or CRBN)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The strategic PEGylation of E3 ligase ligands is a powerful and versatile approach to overcoming many of the challenges associated with PROTAC development. By enhancing solubility, improving cell permeability, and optimizing pharmacokinetic properties, PEGylation can significantly increase the therapeutic potential of these novel protein degraders. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for the rational design and evaluation of next-generation PEGylated PROTACs. As our understanding of the intricate interplay between linker composition and PROTAC function continues to evolve, the continued exploration of innovative PEGylation strategies will undoubtedly play a pivotal role in bringing the promise of targeted protein degradation to the forefront of modern medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 14. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aminer.cn [aminer.cn]
In-Depth Technical Guide to Thalidomide-NH-PEG2-C2-NH-Boc: A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-NH-PEG2-C2-NH-Boc, a crucial linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, suppliers, role in targeted protein degradation, and relevant experimental protocols.
Core Compound Information
Chemical Name: tert-butyl (2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)carbamate
Synonyms: this compound
CAS Number: 2097509-40-3[1]
This compound is a heterobifunctional molecule composed of a thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a PEGylated linker to a Boc-protected amine.[1] This protected amine serves as a versatile attachment point for a ligand that targets a specific protein of interest, enabling the creation of a PROTAC.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2097509-40-3 | [1] |
| Molecular Formula | C₂₄H₃₂N₄O₈ | [1] |
| Molecular Weight | 504.5 g/mol | [1] |
| Purity | Typically >98% | [2] |
| Storage | -20°C for long-term storage | [1] |
Suppliers
A variety of chemical suppliers offer this compound for research purposes.
Table 2: Notable Suppliers
| Supplier | Product Number | Additional Information |
| BroadPharm | BP-40522 | Offers the compound ready for conjugation to target proteins for PROTAC R&D.[1] |
| MedChemExpress | HY-130853 | Provides a synthesized E3 ligase ligand-linker conjugate.[3][4] |
| AbMole BioScience | M9103 | Marketed as a synthesized E3 ligase ligand-linker conjugate for dBRD9 synthesis.[5] |
| Meilunbio | MC16748 | Provides the product with a quality standard of >98%.[2] |
Role in PROTAC Technology and Signaling Pathways
This compound is a fundamental building block in the development of PROTACs, a revolutionary class of drugs that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.
The thalidomide portion of the molecule acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] By attaching a ligand for a target protein to the other end of the linker, the resulting PROTAC molecule can simultaneously bind to both the target protein and CRBN, forming a ternary complex. This proximity induces the ubiquitination of the target protein by the E3 ligase complex, marking it for degradation by the 26S proteasome.
One notable application of this linker is in the synthesis of dBRD9 , a potent and selective degrader of Bromodomain-containing protein 9 (BRD9).[3][4][5] BRD9 is a subunit of the human BAF (SWI/SNF) nucleosome remodeling complex and has emerged as a therapeutic target in certain cancers.[6]
Experimental Protocols
The primary utility of this compound is as an intermediate in the synthesis of PROTACs. The following is a generalized workflow for synthesizing a PROTAC like dBRD9 and a protocol for evaluating its efficacy.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound involves two key steps after the preparation of the linker and the target protein ligand:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to expose a primary amine.
-
Coupling to Target Ligand: The deprotected linker is then coupled to a suitable derivative of the target protein ligand (e.g., a carboxylic acid derivative of a BRD9 inhibitor) using standard amide bond formation chemistry (e.g., HATU or HOBt/EDC as coupling agents).
Protocol for In Vitro Evaluation of BRD9 Degradation by Western Blot
This protocol is a standard method to quantify the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
PROTAC of interest (e.g., dBRD9)
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., dBRD9) and a DMSO vehicle control for a specified time (e.g., 4, 6, or 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer. Resolve the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the loading control.
Quantitative Data for dBRD9 (Synthesized using a thalidomide-based linker)
The following table summarizes the reported efficacy of dBRD9, a PROTAC synthesized using a thalidomide-based linker, in various cancer cell lines.
Table 3: In Vitro Efficacy of dBRD9
| Cell Line | Assay | Metric | Value | Reference |
| MOLM-13 (AML) | Protein Degradation | DC₅₀ | 56.6 nM | |
| MOLM-13 (AML) | Anti-proliferation | IC₅₀ | Not specified, potent effect | [7] |
| EOL-1 (AML) | Anti-proliferation | IC₅₀ | Potent effect | [7] |
| Synovial Sarcoma Cells | Growth Inhibition | - | Potent inhibition |
Note: DC₅₀ is the concentration of the compound that results in 50% degradation of the target protein. IC₅₀ is the concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
Conclusion
This compound is a valuable and widely used chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ligase. Its application in the development of selective protein degraders like dBRD9 highlights its importance in the field of targeted protein degradation and drug discovery. This guide provides essential information for researchers and scientists working in this exciting area.
References
Methodological & Application
Application Notes and Protocols for the Use of Thalidomide-NH-PEG2-C2-NH-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Thalidomide-NH-PEG2-C2-NH-Boc is a key building block in the synthesis of PROTACs, incorporating a thalidomide (B1683933) derivative that binds to the Cereblon (CRBN) E3 ligase and a PEGylated linker with a Boc-protected amine for conjugation to a POI ligand.[3]
This document provides detailed application notes and protocols for the effective use of this compound in the synthesis and evaluation of PROTACs, with a focus on the synthesis of BRD9 degraders as a case study.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] The thalidomide moiety of this compound specifically recruits the CRBN E3 ligase, a component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[3]
Case Study: Synthesis of dBRD9, a BRD9 Degrader
This compound has been successfully utilized in the synthesis of dBRD9, a selective degrader of the bromodomain-containing protein 9 (BRD9).[3] BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene transcription.[4][5] Its dysregulation has been implicated in various cancers.[5]
The synthesis of a PROTAC like dBRD9 from this compound involves a two-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine on the linker.
-
Amide Coupling: Formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized ligand for the target protein (e.g., a BRD9 inhibitor).
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a general procedure for the synthesis of a PROTAC via amide bond formation.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine-deprotected linker (Thalidomide-NH-PEG2-C2-NH2) can be used directly in the next step or after purification.
Step 2: Amide Coupling with a POI Ligand
-
Dissolve the carboxylic acid-functionalized POI ligand (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.
-
Add a coupling agent such as HATU (1.1 equivalents) or a carbodiimide (B86325) like EDC (1.2 equivalents) along with an activator like HOBt (1.2 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Thalidomide-NH-PEG2-C2-NH2 (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[1][6]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD9) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol 3: Quantitative Proteomics for Off-Target Analysis
Mass spectrometry-based quantitative proteomics provides an unbiased, global assessment of changes in the proteome following PROTAC treatment.[9][10]
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around 10-fold above the DC50 and a vehicle control for a time sufficient to achieve Dmax.
-
Harvest cells, lyse, and extract proteins.
-
Digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the different samples.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples are potential off-targets and require further validation.[10]
-
Protocol 4: Cell Viability Assay
Cell viability assays are used to assess the cytotoxic effects of the PROTAC.[2][11]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate, then solubilize the formazan (B1609692) crystals and measure absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to measure ATP levels, which correlate with cell viability, by luminescence.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Data Presentation
The efficacy of a PROTAC is characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| dBRD9 | BRD9 | MOLM-13 | ~50 | >90 | 4 | CRBN |
| dBRD9 | BRD9 | EOL-1 | Not specified | Not specified | Not specified | CRBN |
| AMPTX-1 | BRD9 | MV4-11 | 0.5 | 93 | 6 | DCAF16 |
| AMPTX-1 | BRD9 | MCF-7 | 2 | 70 | 6 | DCAF16 |
Data is compiled from publicly available research.[12][13] DC50 and Dmax values can vary depending on the specific experimental conditions.
Signaling Pathway Visualization
Degradation of BRD9, a component of the ncBAF complex, disrupts the chromatin remodeling machinery, leading to altered gene expression. This can impact various downstream signaling pathways involved in cell proliferation and survival.[4][5]
Conclusion
This compound is a versatile and valuable reagent for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful PROTAC development relies on a multi-faceted approach, encompassing chemical synthesis, biochemical and cellular characterization, and a thorough understanding of the underlying biology of the target protein. By following systematic workflows and employing a suite of robust assays, researchers can effectively design and validate novel PROTACs for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chempro-innovations.com [chempro-innovations.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Conjugation of Thalidomide-NH-PEG2-C2-NH-Boc to a Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a "warhead" ligand that binds to a target protein of interest (POI), an E3 ligase ligand, and a linker connecting the two. This induced proximity between the POI and an E3 ligase, such as Cereblon (CRBN), facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are widely used as potent ligands for the CRBN E3 ligase.[1][3] Functionalized thalidomide-linker conjugates are therefore critical building blocks in the synthesis of CRBN-based PROTACs. This document provides a detailed protocol for the final conjugation steps of a PROTAC synthesis, specifically focusing on coupling the pre-formed building block, Thalidomide-NH-PEG2-C2-NH-Boc , to a warhead containing a carboxylic acid functional group.
The overall synthetic strategy involves a two-step process:
-
Boc Deprotection: The acid-labile tert-Butyloxycarbonyl (Boc) protecting group on the linker is removed to expose a primary amine.[4][5]
-
Amide Coupling: The newly deprotected amine on the thalidomide-linker moiety is coupled with a carboxylic acid on the warhead using a peptide coupling reagent to form a stable amide bond.[6][7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of the synthesis is to create a molecule that mediates the degradation of a target protein. The mechanism involves the PROTAC molecule forming a ternary complex with the target protein and the E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of Thalidomide-Based PROTACs in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, offering the ability to target and eliminate previously "undruggable" cancer-driving proteins.[1][2] Thalidomide (B1683933) and its analogs, once infamous for their teratogenic effects, have been repurposed as powerful E3 ligase ligands in the design of PROTACs.[3][4] These heterobifunctional molecules function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[3][5] This degradation-based approach provides a distinct advantage over traditional small-molecule inhibitors, which merely block the function of a target protein.[6] By facilitating the complete removal of the target protein, thalidomide-based PROTACs can achieve a more profound and durable downstream effect, overcome mechanisms of resistance, and induce significant tumor regression in preclinical cancer models.[6]
This document provides detailed application notes and protocols for the use of thalidomide-based PROTACs in oncology research, summarizing key quantitative data, outlining experimental methodologies, and visualizing critical pathways and workflows.
Mechanism of Action
Thalidomide-based PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand derived from thalidomide or its analogs (e.g., lenalidomide (B1683929), pomalidomide) that recruits the CRBN E3 ligase, and a linker connecting the two.[7] The formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase is the crucial step in inducing protein degradation.[5] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), which also includes Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (ROC1).[3][] The PROTAC-induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, marking it for degradation by the 26S proteasome.[3]
Key Signaling Pathways Targeted in Oncology
Thalidomide-based PROTACs have been successfully developed to target a range of oncoproteins involved in various cancers. A prominent example is the targeting of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are critical regulators of oncogenes like c-MYC.[6] PROTAC-mediated degradation of BRD4 leads to a more profound and sustained suppression of c-MYC compared to BET inhibitors.[6] Another important target is Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell receptor signaling, the degradation of which has shown efficacy in lymphoma models.[7]
Data Presentation: In Vitro and In Vivo Efficacy
The efficacy of thalidomide-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) in vitro, and by tumor growth inhibition (TGI) in vivo.
| PROTAC | Target Protein | Cancer Type | Cell Line | DC50 (nM) | Dmax (%) | In Vivo Model | TGI (%) | Reference |
| ARV-110 | Androgen Receptor | Prostate Cancer | VCaP | ~1 | >95 | VCaP Xenograft | Significant | [][9] |
| ARV-471 | Estrogen Receptor | Breast Cancer | MCF7 | ~5 | >90 | MCF7 Xenograft | Significant | [] |
| ARV-771 | BET Proteins (BRD4) | Prostate Cancer | 22Rv1 | <5 | >90 | 22Rv1 Xenograft | >100 (Regression) | [6] |
| ARV-825 | BET Proteins (BRD4) | Burkitt's Lymphoma | CA46 | 1 | >95 | CA46 Xenograft | >100 (Regression) | [6][10] |
| dBET1 | BET Proteins (BRD4) | Acute Myeloid Leukemia | MV4;11 | <1 | >90 | MV4;11 Xenograft | Significant | [6] |
| THAL-SNS-032 | CDK9 | T-cell Acute Lymphoblastic Leukemia | MOLT4 | 4 | >90 | Not specified | Not specified | [11] |
| ZB-S-29 (Compound 11) | SHP2 | Various Cancers | HeLa | 6.02 | Not specified | Not specified | Not specified | [12] |
Experimental Protocols
In Vitro Protein Degradation Assay (Western Blot)
This protocol is for quantifying the degradation of a target protein in cultured cancer cells following treatment with a thalidomide-based PROTAC.
Materials:
-
Cancer cell line of interest
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[10]
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC in a mouse xenograft model.[7]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Human cancer cell line
-
Matrigel
-
PROTAC formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Surgical tools for tumor excision
Procedure:
-
Animal Model and Tumor Implantation:
-
Culture human cancer cells under sterile conditions.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring and Randomization:
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation and vehicle control. A common vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[7]
-
Administer the PROTAC or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., daily for 21 days).[7]
-
-
Efficacy Assessment:
-
Monitor tumor volume and body weight 2-3 times per week.[7]
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[7]
-
Plot the mean tumor volume ± SEM over time for each group.
-
-
Pharmacodynamic Analysis:
-
Tumor lysates can be analyzed by Western blot to confirm target protein degradation in vivo.[6]
-
Conclusion
Thalidomide-based PROTACs represent a powerful and versatile tool in oncology research and drug development. Their ability to induce the degradation of oncoproteins offers a promising strategy to overcome the limitations of traditional inhibitors. The protocols and data presented here provide a foundational guide for researchers to explore the potential of this exciting therapeutic modality. As our understanding of the ubiquitin-proteasome system and E3 ligase biology deepens, the design and application of novel thalidomide-based PROTACs will undoubtedly continue to expand the frontiers of cancer therapy.
References
- 1. Targeted protein degradation to treat cancer | St. Jude Research [stjude.org]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Targeted Protein Degraders in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark of many of these disorders is the accumulation of misfolded and aggregated proteins, including tau, α-synuclein, and huntingtin.[1][2][3] These protein aggregates are often considered "undruggable" by traditional small-molecule inhibitors.[4][5] Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy that offers a novel approach to eliminate these disease-causing proteins.[2][6]
TPD utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, to selectively degrade target proteins.[3][4] This is achieved through the use of small molecules called targeted protein degraders (TPDs), which act as a bridge between the target protein and a component of the degradation machinery.[7] The two most prominent classes of TPDs are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[6][8]
PROTACs are heterobifunctional molecules consisting of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[9] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[9] Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the same degradation outcome.[8][10]
This document provides detailed application notes and experimental protocols for researchers developing TPDs for neurodegenerative diseases. It includes summaries of quantitative data for various degraders, step-by-step methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Key Protein Targets in Neurodegenerative Diseases
The selection of a specific protein target is a critical first step in the development of a TPD. In the context of neurodegenerative diseases, the primary targets are the proteins that form pathogenic aggregates.
| Disease | Primary Protein Target(s) | Role in Disease |
| Alzheimer's Disease | Tau (microtubule-associated protein tau) | Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death.[11] |
| Parkinson's Disease | α-Synuclein | Misfolded α-synuclein aggregates to form Lewy bodies and Lewy neurites, which are hallmarks of Parkinson's disease and other synucleinopathies.[12] |
| Leucine-rich repeat kinase 2 (LRRK2) | Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The kinase activity of LRRK2 is implicated in the disease pathogenesis.[13] | |
| Huntington's Disease | Huntingtin (HTT) | An expanded polyglutamine tract in the huntingtin protein leads to its misfolding and aggregation, causing neuronal toxicity.[4] |
Quantitative Data for Targeted Protein Degraders
The efficacy of a TPD is typically quantified by its degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved.[9][14]
PROTACs Targeting Tau
| PROTAC | E3 Ligase Ligand | DC50 | Dmax | Cell Line/Model | Reference |
| QC-01-175 | CRBN | 1.7 ± 0.54 µM (A152T tau) | Not Reported | Frontotemporal dementia patient-derived neurons | [15] |
| C004019 | VHL | 7.85 nM | Not Reported | In vitro and in vivo models | [16] |
PROTACs Targeting α-Synuclein
| PROTAC | E3 Ligase Ligand | DC50 | Dmax | Cell Line/Model | Reference |
| Compound 5 | cIAP1 | 5.049 µM | ~80% | H293T cells | |
| Unnamed PROTACs | VHL | >65% degradation at 1 µM | Not Reported | HEK293 T-Rex expressing A53T α-syn |
PROTACs Targeting LRRK2
| PROTAC | E3 Ligase Ligand | DC50 | Dmax | Cell Line/Model | Reference |
| XL01126 | VHL | 15–72 nM | 82-90% | Multiple cell lines | [3][5] |
| ARV-102 | Not specified | 0.6 nM | 94% | Human PD G2019S iPSC-microglia | [10] |
Molecular Glues
| Molecular Glue | E3 Ligase | Target | DC50 | Dmax | Cell Line/Model | Reference |
| AMPTX-1-ent-1 | DCAF16 | BRD9 | 0.2 nM | 94% | Not Specified | [17] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of TPDs.
Protocol 1: Western Blotting for Protein Degradation
This protocol is a fundamental method to quantify the degradation of a target protein induced by a TPD.[5]
Materials:
-
Cells expressing the target protein
-
TPD compound and vehicle (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the TPD compound or vehicle control for a predetermined time (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol assesses the cytotoxicity of the TPD compound.[7][18]
Materials:
-
Cells in a 96-well plate
-
TPD compound and vehicle (e.g., DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of the TPD compound or vehicle for the desired duration (e.g., 24, 48, 72 hours).[19]
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.[18]
-
For MTS assay: Add MTS solution to each well and incubate for 1-4 hours at 37°C.[18]
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[7][18]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: Immunoprecipitation of Ubiquitinated Proteins
This protocol is used to confirm that the TPD-induced degradation is mediated by the ubiquitin-proteasome system.[2][4]
Materials:
-
Treated cell lysates
-
Antibody against the target protein or ubiquitin
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or a pan-ubiquitin antibody overnight at 4°C.[8] Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[8]
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[8]
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ubiquitin and the target protein to detect ubiquitinated forms of the target protein.[8]
Protocol 4: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration
This protocol outlines a general procedure for evaluating the in vivo efficacy of a TPD in a relevant mouse model.[20][21]
Materials:
-
Transgenic mouse model of a neurodegenerative disease (e.g., a mouse model of Alzheimer's disease)
-
TPD compound formulated for in vivo administration
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Tissue homogenization buffer with inhibitors
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Dosing: Randomly assign mice to treatment and vehicle control groups. Administer the TPD compound or vehicle according to the desired dosing regimen (e.g., daily oral gavage).[20]
-
Behavioral Analysis: Perform behavioral tests at baseline and at the end of the study to assess cognitive or motor function.[21]
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.[20]
-
Pharmacodynamics: Homogenize a portion of the brain tissue and perform Western blotting to measure the levels of the target protein.[20]
-
Histopathology: Fix a portion of the brain in formalin, embed in paraffin, and perform immunohistochemistry to visualize protein aggregates and other pathological markers.[20][22]
-
-
Data Analysis: Analyze the behavioral data, protein levels, and histopathological findings to determine the in vivo efficacy of the TPD.
Visualizations
Signaling Pathways
dot digraph "Tau Phosphorylation and Aggregation Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Tau Phosphorylation and Aggregation Pathway", splines=ortho, nodesep=0.5, ranksep=0.5, size="7.6, 5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Abeta [label="Aβ Oligomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK5 [label="CDK5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pTau [label="Hyperphosphorylated\nTau", fillcolor="#FBBC05", fontcolor="#202124"]; Tau_agg [label="Tau Aggregates\n(NFTs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule\nStabilization"]; Neuron_dys [label="Neuronal\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Abeta -> GSK3b [label="Activates"]; Abeta -> CDK5 [label="Activates"]; GSK3b -> pTau [label="Phosphorylates"]; CDK5 -> pTau [label="Phosphorylates"]; pTau -> Tau_agg; pTau -> Microtubule [label="Inhibits", dir=back, arrowtail=tee]; Tau_agg -> Neuron_dys; Microtubule -> Neuron_dys [style=invis]; } .dot Caption: Key kinases involved in the hyperphosphorylation of tau, leading to its aggregation and neuronal dysfunction.
dot digraph "Alpha-Synuclein Aggregation Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="α-Synuclein Aggregation Pathway", splines=ortho, nodesep=0.5, ranksep=0.5, size="7.6, 5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Monomer [label="α-Synuclein\nMonomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oligomer [label="Oligomers", fillcolor="#FBBC05", fontcolor="#202124"]; Fibril [label="Fibrils", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LewyBody [label="Lewy Bodies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrial_dys [label="Mitochondrial\nDysfunction"]; Proteasome_imp [label="Proteasome\nImpairment"]; Neuron_death [label="Neuronal\nDeath", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Monomer -> Oligomer [label="Aggregation"]; Oligomer -> Fibril; Fibril -> LewyBody; Oligomer -> Mitochondrial_dys; Oligomer -> Proteasome_imp; Mitochondrial_dys -> Neuron_death; Proteasome_imp -> Neuron_death; LewyBody -> Neuron_death; } .dot Caption: The aggregation cascade of α-synuclein, from monomers to the formation of Lewy bodies, and its cellular consequences.
Experimental Workflows
dot digraph "PROTAC_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="PROTAC Mechanism of Action", splines=ortho, nodesep=0.5, ranksep=0.5, size="7.6, 5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes PROTAC [label="PROTAC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; POI [label="Protein of Interest\n(e.g., Tau, α-Synuclein)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ubiquitin Ligase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Degradation"]; Peptides [label="Peptides"];
// Edges PROTAC -> Ternary; POI -> Ternary; E3 -> Ternary; Ternary -> Ubiquitination; Ubiquitination -> Proteasome; Proteasome -> Degradation; Degradation -> Peptides; } .dot Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and proteasomal degradation of a target protein.
dot digraph "TPD_Development_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Targeted Protein Degrader Development Workflow", splines=ortho, nodesep=0.5, ranksep=0.5, size="7.6, 5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Target_ID [label="Target Identification\n& Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degrader_Design [label="Degrader Design\n& Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Screening [label="In Vitro Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Assays [label="Cell-Based Assays", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy\n& PK/PD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical_Dev [label="Clinical Development", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Target_ID -> Degrader_Design; Degrader_Design -> In_Vitro_Screening; In_Vitro_Screening -> Cell_Assays; Cell_Assays -> Lead_Opt; Lead_Opt -> In_Vivo; In_Vivo -> Clinical_Dev; Cell_Assays -> In_Vitro_Screening [label="Iterative\nScreening", style=dashed]; Lead_Opt -> Degrader_Design [label="Structure-Activity\nRelationship", style=dashed]; } .dot Caption: A typical workflow for the discovery and development of targeted protein degraders, from initial target identification to clinical trials.
References
- 1. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-IP and ubiquitination assay [bio-protocol.org]
- 7. Ingenuity pathway analysis of α-synuclein predicts potential signaling pathways, network molecules, biological functions, and its role in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 10. arvinas.com [arvinas.com]
- 11. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The detection methods currently available for protein aggregation in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Knockdown of LRRK2 by Small Molecule PROTACS | Parkinson's Disease [michaeljfox.org]
- 14. research.chalmers.se [research.chalmers.se]
- 15. Graphene quantum dots prevent α-synucleinopathy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. neurologylive.com [neurologylive.com]
- 20. Insitu hybridization [krauselab.ccbr.utoronto.ca]
- 21. mdpi.com [mdpi.com]
- 22. Detection of Aggregates and Protein Inclusions by Staining of Tissues | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: In Vitro Protein Degradation Assay Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1][2][3] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][4][5] Western blotting is an indispensable and widely used technique to monitor and quantify the efficacy of these small molecule degraders.[1][6] It allows for the direct visualization and quantification of the target protein's abundance within a cell-free extract following treatment, providing a direct measure of degradation.[1][7]
This document provides detailed protocols for performing an in vitro protein degradation assay using a cell-free system, followed by western blot analysis to assess the degradation of a target protein mediated by a small molecule degrader.
Signaling Pathway of Degrader-Mediated Protein Degradation
The mechanism of action for many small molecule degraders involves the formation of a ternary complex between the target protein (POI), the degrader molecule, and an E3 ubiquitin ligase.[1] This proximity induces the poly-ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[2][4][8] The degrader molecule is then released to act catalytically, inducing the degradation of multiple POI molecules.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assaying Proteasomal Degradation in a Cell-free System in Plants [jove.com]
- 8. portlandpress.com [portlandpress.com]
Application Note: Assessing the Cell Permeability of PROTACs with PEG Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules designed to eliminate specific disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
A critical challenge in PROTAC development is ensuring adequate cell permeability to reach intracellular targets.[2][5] Due to their large molecular weight and high polar surface area, many PROTACs fall "beyond the Rule of 5" (bRo5), which often correlates with poor passive diffusion across cell membranes.[6][7] The linker component is a key determinant of a PROTAC's physicochemical properties.[8] Polyethylene glycol (PEG) linkers are frequently used to improve solubility and provide flexibility.[][10] Moreover, PEG linkers can facilitate the adoption of folded, "chameleonic" conformations that shield polar surface area in the hydrophobic environment of the cell membrane, potentially enhancing permeability.[6][11][12]
This document provides detailed protocols for three common in vitro assays used to evaluate the cell permeability of PROTACs containing PEG linkers: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and the Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay.
PROTAC Mechanism of Action
PROTACs operate catalytically to induce selective protein degradation. The process begins with the PROTAC molecule simultaneously binding to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein molecule.[1][3]
Caption: PROTAC mechanism of action, from ternary complex formation to protein degradation.
Challenges in PROTAC Permeability Assessment
Standard permeability assays often require optimization for PROTACs due to their unique properties:
-
Low Solubility: The large, often hydrophobic nature of PROTACs can lead to poor solubility in aqueous assay buffers, resulting in inaccurate permeability measurements.[2][8]
-
Non-Specific Binding: PROTACs can adsorb to plasticware and cell monolayers, leading to low recovery and an underestimation of permeability.[8][13]
-
Active Efflux: As large molecules, PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of the cell, reducing intracellular concentration.[13][14]
Quantitative Data Summary
The following table presents illustrative data for a series of hypothetical PROTACs with varying PEG linker lengths, demonstrating how results from different permeability assays can be summarized for comparison. Apparent permeability (Papp) is a common metric, with higher values indicating better permeability. The Efflux Ratio (ER) is calculated from bidirectional Caco-2 or MDCK assays; a value greater than 2 suggests the compound is a substrate for active efflux.[14][15]
| Compound ID | Linker Composition | MW (Da) | PAMPA Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) | MDCK-MDR1 Papp (A→B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio (B→A / A→B) |
| PROTAC-A | PEG2 | 850 | 1.2 | 0.8 | 1.5 | 1.0 | 1.3 |
| PROTAC-B | PEG4 | 938 | 0.9 | 0.4 | 3.1 | 0.3 | 4.5 |
| PROTAC-C | PEG6-Phenyl | 1022 | 1.5 | 1.1 | 1.8 | 1.3 | 1.6 |
| Control-Low | Atenolol | 266 | <0.1 | <0.1 | 1.0 | <0.1 | 1.1 |
| Control-High | Propranolol | 259 | >10 | >15 | 1.2 | >15 | 1.0 |
Data are for illustrative purposes only.
Experimental Protocols & Workflows
A generalized workflow for assessing PROTAC permeability involves preparing the assay system (artificial membrane or cell monolayer), applying the PROTAC solution, incubating, sampling from the receiver compartment, and quantifying the compound concentration, typically via LC-MS/MS.
Caption: A generalized workflow for in vitro permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a cell-free, high-throughput assay that models passive diffusion. It measures a compound's ability to permeate from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[12][16] This assay is useful for early-stage screening to assess a PROTAC's potential for passive, transcellular permeability without the complexities of active transport.[17][18]
Protocol:
-
Membrane Coating: Pipette 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the filter membrane of each well in the donor plate. Allow it to impregnate for 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of assay buffer (Phosphate-Buffered Saline [PBS], pH 7.4) to each well of the acceptor plate. To improve recovery of poorly soluble PROTACs, consider adding a low concentration of a surfactant or BSA (e.g., 0.25%).[13]
-
Prepare Dosing Solution: Dissolve the PROTAC in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock into assay buffer to a final concentration of 10-50 µM. The final DMSO concentration should be ≤1%.
-
Assay Start: Add 200 µL of the PROTAC dosing solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane contacts the acceptor buffer.
-
Incubation: Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the PROTAC concentration in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where: Vd = Donor volume, Va = Acceptor volume, A = Membrane area, t = Incubation time, [C]a = Concentration in acceptor, [C]eq = Equilibrium concentration.
Caco-2 Permeability Assay
Principle: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[14][19] It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key transporters, thus modeling the intestinal barrier.[15] This assay can assess passive diffusion, active transport, and efflux mechanisms.[8][14]
Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Monolayer Formation: Culture the cells for 18-22 days, changing the media every 2-3 days, until a differentiated, polarized monolayer is formed.[14]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to confirm tight junction integrity. The permeability of a low-permeability marker like Lucifer Yellow can also be assessed (<1.0 x 10⁻⁶ cm/s).
-
Prepare Assay Buffer: Use Hank's Balanced Salt Solution (HBSS), pH 7.4. For PROTACs, it is often necessary to add 0.25-1% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment buffer to improve recovery by acting as a sink for the compound.[13][20]
-
Prepare Dosing Solution: Prepare the PROTAC dosing solution in assay buffer at the desired concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Add the PROTAC dosing solution to the apical (donor) compartment and fresh assay buffer (with BSA) to the basolateral (receiver) compartment.
-
-
Permeability Measurement (Basolateral to Apical - B→A for Efflux):
-
Add the PROTAC dosing solution (with BSA) to the basolateral (donor) compartment and fresh assay buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes on an orbital shaker.
-
Sampling & Analysis: Collect samples from donor and receiver compartments at the end of the incubation period. Analyze concentrations via LC-MS/MS.
-
Calculation:
-
Calculate Papp for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[15]
-
MDCK-MDR1 Permeability Assay
Principle: The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool for permeability screening.[21][22] MDCK cells form monolayers more quickly than Caco-2 cells (3-5 days). The MDCK-MDR1 cell line is specifically engineered to overexpress the human P-gp efflux pump (encoded by the MDR1 gene), making it an excellent model for identifying compounds that are P-gp substrates.[23][24][25]
Protocol:
-
Cell Culture: Seed MDCK-MDR1 cells onto permeable Transwell™ inserts at a high density (e.g., 125,000 cells/cm²).
-
Monolayer Formation: Culture the cells for 3-5 days until a confluent monolayer with tight junctions is formed.[24]
-
Monolayer Integrity Check: Verify monolayer integrity by measuring TEER values (typically >100 Ω·cm² for MDCK cells) and/or Lucifer Yellow permeability.
-
Assay Execution: The remainder of the protocol (steps 4-10) is analogous to the Caco-2 permeability assay.
-
Use an appropriate assay buffer (e.g., HBSS, pH 7.4).
-
Prepare PROTAC dosing solutions (e.g., 10 µM).
-
Perform bidirectional transport studies (A→B and B→A) to determine the efflux ratio.
-
Incubate at 37°C for 60-90 minutes.
-
Quantify samples by LC-MS/MS and calculate Papp and the Efflux Ratio. A high efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells strongly indicates the PROTAC is a P-gp substrate.[24]
-
Conclusion
Assessing the cell permeability of PROTACs is a non-trivial but essential step in their development. The inherent challenges posed by their large size and complex physicochemical properties necessitate careful assay selection and optimization.[7] Using a combination of assays provides a comprehensive permeability profile. PAMPA offers a rapid, initial screen for passive diffusion, while the more complex, cell-based Caco-2 and MDCK-MDR1 assays provide crucial insights into passive and active transport mechanisms, including the potential for problematic efflux.[14][18] By employing the detailed protocols outlined in this document, researchers can generate reliable and comparable data to guide the optimization of PEG linkers and other structural features, ultimately leading to the design of PROTACs with improved cellular uptake and therapeutic efficacy.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PAMPA | Evotec [evotec.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 22. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 25. enamine.net [enamine.net]
Application Notes and Protocols for Targeting BRD4 Using Thalidomide-NH-PEG2-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[2]
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family.[3][4] BRD4 plays a critical role in regulating the transcription of crucial oncogenes, such as c-Myc, making it a high-priority therapeutic target in oncology.[3][5]
The molecule Thalidomide-NH-PEG2-C2-NH-Boc is an E3 ligase ligand-linker conjugate.[6][7][8] It incorporates a thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ligase, connected to a PEGylated linker. The Boc-protected amine at the terminus of the linker allows for straightforward chemical conjugation to a ligand designed to bind BRD4. This document provides detailed application notes and protocols for the synthesis and evaluation of a BRD4-targeting PROTAC using this specific building block.
Application Notes
Design and Synthesis Strategy
The synthesis of a BRD4-targeting PROTAC using this compound involves a two-step process:
-
Boc Deprotection: The terminal tert-butyloxycarbonyl (Boc) protecting group is removed from the linker to expose a primary amine. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Amide Coupling: The resulting free amine on the linker is then coupled to the carboxylic acid moiety of a selected BRD4 ligand. Popular and potent BRD4 ligands suitable for this purpose include derivatives of JQ1 or OTX-015, which must be functionalized with a carboxylic acid for coupling. Standard peptide coupling reagents such as HATU or HOBt/EDC can be used to facilitate this reaction.
The final product is a heterobifunctional PROTAC capable of simultaneously binding BRD4 and the CRBN E3 ligase.
Mechanism of Action
The synthesized BRD4 PROTAC operates catalytically to induce protein degradation.[9] A single PROTAC molecule can mediate the degradation of multiple BRD4 proteins.[9] The process involves the PROTAC facilitating the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][9] This degradation results in the downregulation of BRD4 target genes, producing potent anti-proliferative effects in cancer cells.[2][10]
Data Presentation: Quantitative Analysis of BRD4 Degradation
The efficacy of a BRD4 PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[10] The functional consequence is often measured by the half-maximal inhibitory concentration (IC50) in cell viability assays.
| Parameter | Description | Typical Value Range (BRD4 PROTACs) | Cell Lines |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein.[10] | <1 nM to 50 nM[10] | THP-1, MDA-MB-231, HeLa, 22RV1[2][10] |
| Dmax | The maximum percentage of target protein degraded at saturating PROTAC concentrations.[10] | >90% | H661, H838[10] |
| IC50 | The concentration of PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%. | 0.5 µM to 10 µM | THP-1[11] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol details the steps to quantify BRD4 protein levels in cultured cells following treatment with the synthesized PROTAC.[2][12]
Materials:
-
Human cancer cell line (e.g., THP-1, MDA-MB-231).[2]
-
Synthesized BRD4 PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Complete cell culture medium (e.g., RPMI-1640).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.[12]
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.[2]
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.[12]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).[2][12]
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control).[2]
-
HRP-conjugated secondary antibody.[2]
-
Enhanced chemiluminescence (ECL) substrate.[12]
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Immunoblotting:
-
Detection and Analysis:
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13]
Materials:
-
Cells seeded in a 96-well plate.
-
Synthesized BRD4 PROTAC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., DMSO).[14]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used for background correction.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Visualizations
Caption: PROTAC-mediated degradation of BRD4.
Caption: Workflow for evaluating BRD4 PROTAC efficacy.
Caption: Simplified BRD4 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2097509-40-3 | BroadPharm [broadpharm.com]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
Application Note and Protocol: LC-MS for PROTAC Synthesis Confirmation and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] This emerging therapeutic modality holds immense promise for targeting previously "undruggable" proteins.[2] The synthesis of these complex molecules, which consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker, requires rigorous analytical characterization to confirm the correct chemical structure and assess purity.[2][3] Liquid chromatography-mass spectrometry (LC-MS) is an indispensable and powerful tool for this purpose, offering high sensitivity and selectivity for the detailed characterization of PROTACs.[4]
This document provides a detailed protocol for utilizing LC-MS to confirm the successful synthesis of a PROTAC and to determine its purity, a critical step before downstream biological evaluation.
Principle of LC-MS for PROTAC Analysis
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC system separates the newly synthesized PROTAC from starting materials, intermediates, and byproducts based on their physicochemical properties. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing confirmation of the molecular weight of the target PROTAC and enabling the identification and quantification of impurities.
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is crucial for high-quality LC-MS data. The following protocol is a general guideline for preparing a newly synthesized PROTAC for analysis.
Materials:
-
Synthesized PROTAC sample
-
High-purity solvents (e.g., DMSO, acetonitrile (B52724), methanol, water with 0.1% formic acid)
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the dried PROTAC sample and dissolve it in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 1-10 mg/mL).[1]
-
Working Solution Preparation: Dilute the stock solution with a solvent compatible with the LC mobile phase, typically a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
Filtration (Optional): If the sample contains particulate matter, centrifuge the working solution at high speed (e.g., 13,000 rpm) for 10 minutes and transfer the supernatant to a clean autosampler vial to prevent clogging of the LC system.[1]
Liquid Chromatography (LC) Method
The choice of LC column and mobile phase gradient is critical for achieving good separation of the PROTAC from potential impurities. A reverse-phase C18 column is a common starting point for many PROTACs.
| Parameter | Typical Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[1] Other stationary phases like CN can also be used.[5][6] |
| Mobile Phase A | 0.1% Formic acid in water.[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile.[1] |
| Flow Rate | 0.3 - 0.6 mL/min.[1][2] |
| Column Temperature | 40 - 60 °C.[1][7] |
| Injection Volume | 2 - 10 µL.[1][7] |
| Gradient | A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the PROTAC and hydrophobic impurities, and then returns to initial conditions for column re-equilibration. See the example gradient table below. |
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry (MS) Method
The mass spectrometer is used to detect and confirm the identity of the eluting compounds. Electrospray ionization (ESI) in positive ion mode is commonly used for PROTAC analysis.
| Parameter | Typical Settings |
| Mass Spectrometer | A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) or a tandem quadrupole mass spectrometer.[4][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Scan Mode | Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-2000). For targeted analysis, Multiple Reaction Monitoring (MRM) can be used.[9] |
| Capillary Voltage | 1.1 - 1.3 kV.[10][11] |
| Cone Voltage | Optimized for the specific PROTAC, typically in the range of 40-80 V.[10][11] This parameter may need to be tuned to minimize in-source fragmentation. |
| Source Temperature | 40 °C.[10][11] |
| Gas Flow Rates | Optimized for the specific instrument. |
Example MRM Parameters for a Known PROTAC (ARV-110): [9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| ARV-110 | 813.4 | 452.2 |
Data Presentation and Analysis
Confirmation of Synthesis
The primary goal is to confirm the presence of the desired PROTAC. This is achieved by identifying the peak corresponding to the calculated molecular weight of the PROTAC in the mass spectrum.
Data to Collect:
-
Expected Molecular Weight: Calculate the theoretical monoisotopic mass of the PROTAC.
-
Observed m/z: In the full scan mass spectrum, look for the protonated molecule [M+H]⁺. Depending on the molecule's size and chargeability, other adducts like [M+Na]⁺ or multiply charged species like [M+2H]²⁺ may also be observed.[3]
Example Data Table for Synthesis Confirmation:
| Compound | Chemical Formula | Expected Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| Example PROTAC | C₄₅H₅₀N₈O₆ | 810.3802 | 811.3875 | < 5 |
Purity Assessment
Purity is typically assessed by calculating the peak area percentage of the PROTAC relative to the total peak area of all detected components in the chromatogram.
Procedure:
-
Integrate the peak area of the main PROTAC peak in the total ion chromatogram (TIC) or an extracted ion chromatogram (XIC) corresponding to the PROTAC's m/z.
-
Integrate the peak areas of all other impurity peaks.
-
Calculate the purity as: (PROTAC Peak Area / Total Peak Area) * 100%.
Example Purity Data Table:
| Peak Number | Retention Time (min) | Peak Area | % of Total Area | Identification |
| 1 | 3.5 | 5000 | 2.5 | Impurity 1 |
| 2 | 5.2 | 190000 | 95.0 | PROTAC |
| 3 | 6.8 | 5000 | 2.5 | Impurity 2 |
| Total | 200000 | 100.0 |
Visualizations
Caption: Workflow for PROTAC synthesis confirmation and purity analysis using LC-MS.
Conclusion
LC-MS is a fundamental analytical technique in the development of PROTACs. The protocols outlined in this application note provide a robust framework for researchers to confirm the identity and assess the purity of newly synthesized PROTACs. This ensures that downstream biological and pharmacological studies are conducted with well-characterized molecules, which is essential for the successful development of these promising new therapeutics.[1]
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis
Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these complex molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to optimize your synthetic routes and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your PROTAC synthesis experiments.
Q1: My overall PROTAC yield is very low. What are the general areas I should investigate?
Low overall yield in a multi-step PROTAC synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:
-
Inefficient Coupling Reactions: Amide bond formation and click chemistry are common ligation steps. Suboptimal conditions, reagent quality, or steric hindrance can significantly reduce yields.
-
Poor Solubility of Intermediates or Final Product: PROTACs are often large molecules with poor solubility, leading to precipitation during the reaction or work-up, making handling and purification difficult.[1]
-
Degradation of Starting Materials or Products: The complex functionalities within your warhead, linker, or E3 ligase ligand may be sensitive to the reaction conditions.
-
Suboptimal Purification Strategy: Loss of product during purification is a common issue. This can be due to inadequate separation from byproducts, irreversible binding to the stationary phase, or degradation on the column.
-
Inaccurate Characterization: It's possible the reaction worked better than you think. Inaccurate quantification or misinterpretation of analytical data (NMR, MS) can lead to a perceived low yield.
Below is a general workflow for troubleshooting low PROTAC yield:
Caption: A decision tree for troubleshooting low PROTAC yield.
Q2: My amide coupling reaction is failing or giving a low yield. What are the common causes and solutions?
Amide coupling is a cornerstone of PROTAC synthesis, and its failure is a frequent bottleneck.[2] Here are common issues and their remedies:
| Potential Cause | Troubleshooting Steps |
| Poor quality of coupling reagents | Use fresh, high-quality coupling reagents (e.g., HATU, HOBt, EDC). Store them under anhydrous conditions. |
| Inappropriate base | The choice and amount of base (e.g., DIPEA, Et3N) are critical. Use 2-4 equivalents of a non-nucleophilic base. Excess base can cause side reactions. |
| Poor solubility of reactants | Ensure all starting materials are fully dissolved. Consider using co-solvents like DMF, DMSO, or NMP, and gentle heating or sonication to aid dissolution.[1] |
| Steric hindrance | If coupling bulky ligands or linkers, consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time.[1] |
| Amine salt formation | If your amine is a salt (e.g., HCl or TFA salt), ensure you use a sufficient amount of base to neutralize it and liberate the free amine. |
| Side reactions | Protect sensitive functional groups on your warhead or E3 ligase ligand that may react with the coupling agents. |
Below is a workflow for troubleshooting a failing amide coupling reaction:
Caption: A decision tree for troubleshooting amide coupling failures.
Q3: I am considering using Click Chemistry. What are the advantages and potential issues?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular "click" reaction in PROTAC synthesis due to its high efficiency and functional group tolerance.[2]
Advantages:
-
High Yields: Click reactions often proceed in near-quantitative yields with minimal byproducts.[3]
-
Mild Reaction Conditions: They can be performed under biocompatible conditions, often at room temperature in various solvents, including water.[]
-
High Selectivity: The reaction is highly specific between an azide (B81097) and a terminal alkyne, avoiding side reactions with other functional groups.[]
Potential Issues & Solutions:
| Potential Issue | Solution |
| Copper toxicity to cells | For in-cell click reactions, use copper-free click chemistry like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[] |
| Poor solubility of catalyst | Use a ligand (e.g., TBTA) to stabilize the Cu(I) catalyst in solution. |
| Slow reaction rate | Ensure the use of a reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) state. |
Comparison of Amide Coupling and Click Chemistry Yields:
While yields are highly substrate-dependent, click chemistry generally offers higher and more consistent yields for the final ligation step in PROTAC synthesis.
| Reaction Type | Typical Yield Range | Key Considerations |
| Amide Coupling | 40-80% | Highly dependent on steric hindrance and electronic properties of coupling partners.[5] |
| Click Chemistry (CuAAC) | 70-95% | Requires synthesis of azide and alkyne functionalized precursors.[2][3] |
Q4: I am having difficulty purifying my PROTAC. What are the common challenges and how can I overcome them?
PROTAC purification by preparative HPLC can be challenging due to their often poor solubility, high molecular weight, and tendency to stick to the column.
| Problem | Possible Cause | Solution |
| Low recovery from the column | Irreversible binding to the silica-based column. | Use a column with a different stationary phase (e.g., polymer-based). Add a small amount of acid (TFA) or base (NH4OH) to the mobile phase to improve solubility and reduce tailing. |
| Poor separation from byproducts | Similar polarity of the product and impurities. | Optimize the gradient elution method. Try a different solvent system (e.g., acetonitrile/water vs. methanol/water). |
| Product precipitation on the column | Poor solubility in the mobile phase. | Decrease the sample concentration. Inject smaller volumes. Add a co-solvent like isopropanol (B130326) to the mobile phase. |
| Peak tailing | Strong interaction with residual silanols on the column. | Use an end-capped column. Add an ion-pairing agent to the mobile phase. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in PROTAC synthesis.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical amide coupling reaction to connect a carboxylic acid-containing fragment with an amine-containing fragment.
Reagents and Materials:
-
Carboxylic acid component (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid component in anhydrous DMF under a nitrogen atmosphere in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[2]
-
Add the amine component to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-functionalized and an alkyne-functionalized component.
Reagents and Materials:
-
Alkyne-containing component (1.0 eq)
-
Azide-containing component (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent system in a flask.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of CuSO4·5H2O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[2]
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction mixture may turn heterogeneous.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
Protocol 3: Purification by Preparative HPLC
Instrumentation and Columns:
-
A preparative HPLC system with a UV detector and fraction collector.
-
A C18 reversed-phase column is commonly used.
Mobile Phase:
-
A: Water with 0.1% TFA or 0.1% Formic Acid
-
B: Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid
General Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO or DMF.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the compound (e.g., 5% B to 95% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the product peak.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired product.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
PROTAC Characterization
Accurate characterization is essential to confirm the identity and purity of your synthesized PROTAC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the final PROTAC. The spectra should be consistent with the expected structure, showing signals for all the protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for more complex structures to assign the signals.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized PROTAC, which provides evidence for its elemental composition. LC-MS is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.[6]
Below is a diagram illustrating the PROTAC mechanism of action, which is the ultimate goal of a successful synthesis.
Caption: The mechanism of PROTAC-induced protein degradation.[7]
By following these guidelines and protocols, researchers can more effectively troubleshoot and optimize their PROTAC synthesis, leading to higher yields and more reliable results in their drug discovery efforts.
References
Technical Support Center: Optimizing Linker Length and Composition
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker strategies for novel therapeutics like Antibody-Drug Conjugates (ADCs), PROTACs, and CAR-T cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in a therapeutic conjugate?
A1: A linker is a crucial molecular bridge that connects a targeting moiety (like a monoclonal antibody) to a functional payload (such as a cytotoxic drug or an E3 ligase ligand).[1][2] Its main functions are to ensure the conjugate remains stable in systemic circulation, prevent premature release of the payload, and facilitate the controlled release or optimal positioning of the payload at the target site to maximize efficacy and minimize off-target toxicity.[1][][4]
Q2: How do I choose between a cleavable and a non-cleavable linker for my ADC?
A2: The choice depends on your desired mechanism of action.[5]
-
Cleavable linkers are designed to release the payload under specific conditions found within target cells, such as acidic pH in lysosomes or the presence of specific enzymes like Cathepsin B.[1][] This strategy is ideal for delivering potent cytotoxic drugs to intracellular targets.[5]
-
Non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.[1] This approach offers high plasma stability and can reduce off-target toxicity.[5]
Q3: What are the most common linker compositions for PROTACs?
A3: The most prevalent linker motifs used in PROTACs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[6][] These are chosen for their flexibility, which helps in the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8] Other motifs, such as piperazine, piperidine, triazoles, and alkynes, are used to add rigidity and modulate physicochemical properties.[6][9]
Q4: In CAR-T cell therapy, what is the equivalent of a "linker" and why is it important?
A4: In Chimeric Antigen Receptor (CAR) T-cells, the "spacer" or "hinge" domain serves a function analogous to a linker.[10][11] This region connects the antigen-binding domain (scFv) to the transmembrane domain.[10] Its length and composition are critical as they affect the flexibility of the CAR, the distance of the immunological synapse between the T-cell and the target cell, and can influence CAR expression, signaling, and overall anti-tumor efficacy.[10][12]
Q5: What is the "hook effect" in PROTACs and how can linker design mitigate it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[13] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[13] A well-designed linker can enhance the stability and cooperativity of the ternary complex, making it more likely to form even at high concentrations, thus mitigating the hook effect.[13][14]
Troubleshooting Guides
Issue 1: Low or No Target Degradation with PROTAC
Question: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I don't observe target degradation in cells. What are the potential linker-related issues?
Answer: This common issue often points to problems with the formation of a stable and productive ternary complex.[13]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Linker Length | Synthesize and test a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units).[8][14] | Identification of a linker length that facilitates efficient ternary complex formation and subsequent degradation. |
| Incorrect Linker Rigidity/Flexibility | Modify the linker composition by introducing more rigid elements (e.g., piperazine, alkynes) or more flexible chains (e.g., longer PEG chains).[][8] | A change in conformational dynamics may lead to a more productive ternary complex orientation. |
| Poor Physicochemical Properties | Incorporate hydrophilic moieties like PEG into the linker to improve aqueous solubility and cell permeability.[13][15] Assess cell permeability using assays like PAMPA.[16] | Improved bioavailability and intracellular concentration of the PROTAC, leading to target engagement. |
| Inefficient Ternary Complex Formation | Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability.[8][14] | Confirmation of whether a stable ternary complex is being formed and provides insights into cooperativity. |
Issue 2: Premature Payload Release and Off-Target Toxicity with ADC
Question: My ADC shows significant toxicity in vivo, and I suspect the payload is being released prematurely in circulation. How can I improve linker stability?
Answer: Premature payload release is a critical issue that undermines the therapeutic index of an ADC. The linker's stability in plasma is paramount.[17]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Linker Instability in Plasma | Perform an in vitro plasma stability assay by incubating the ADC in human and mouse plasma at 37°C and measuring intact ADC over time via ELISA or LC-MS.[17] | Quantitative data on the rate of drug deconjugation, allowing for comparison between different linker designs. |
| Hydrolysis of Linker Chemistry | For acid-labile linkers (e.g., hydrazone), assess stability at neutral pH. For maleimide-based conjugations, consider self-hydrolyzing maleimides to stabilize the thiosuccinimide ring.[][17] | Increased stability of the linker at physiological pH, reducing premature release. |
| Enzymatic Cleavage in Circulation | If using a peptide linker, ensure the peptide sequence is not susceptible to common plasma proteases. Modify the sequence or use a different cleavable strategy.[] | Reduced cleavage in plasma while maintaining susceptibility to intracellular proteases like Cathepsin B. |
| Suboptimal Conjugation Site | Select conjugation sites that are less solvent-exposed to provide spatial shielding for the linker.[18] Shorter linkers may also benefit more from this shielding.[18] | Enhanced steric hindrance around the linker, improving its stability in circulation. |
Issue 3: Low Anti-Tumor Efficacy of CAR-T Cells
Question: My CAR-T cells express the CAR construct but show poor expansion and limited efficacy against target tumor cells. Could the spacer domain be the issue?
Answer: Yes, the spacer domain's length and composition significantly impact CAR-T cell function, including activation, persistence, and tumor recognition.[12]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Spacer Length | Design and test CAR constructs with different spacer lengths (e.g., short, medium, long hinge regions derived from CD8α or IgG).[10] | The optimal spacer length will facilitate proper immunological synapse formation, improving T-cell activation and tumor killing. |
| Tonic Signaling | A short scFv linker (connecting VH and VL domains) or certain spacer configurations can lead to antigen-independent CAR clustering and tonic signaling, causing T-cell exhaustion.[10][19] Measure tonic signaling by assessing downstream signaling molecule activation (e.g., Akt, STAT3) in the absence of antigen.[19] | Identification of a CAR design that minimizes tonic signaling, leading to better T-cell persistence and expansion.[12] |
| FcγR-mediated Off-Target Effects | If using an IgG-derived spacer (e.g., from IgG1 or IgG4), it may bind to Fcγ receptors on myeloid cells, leading to off-target activation or depletion of CAR-T cells.[10] Mutate key amino acids in the spacer's CH2 domain to abrogate FcγR binding.[10] | Reduced off-target effects and improved persistence and bioavailability of CAR-T cells for tumor targeting. |
Quantitative Data Summary
Table 1: Impact of PROTAC Linker Length on Degradation Efficacy
This table illustrates how linker length can affect the performance of PROTACs targeting KRAS G12D and IRAK4. The DC₅₀ value represents the concentration of the PROTAC required to degrade 50% of the target protein.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Reference |
| KRAS G12D | PEG | 12 (4 units) | 50 | [14] |
| KRAS G12D | PEG | 15 (5 units) | 15 | [14] |
| KRAS G12D | PEG | 18 (6 units) | 45 | [14] |
| IRAK4 | Alkyl Chain | 8 | 120 | [20] |
| IRAK4 | Alkyl Chain | 11 | 35 | [20] |
| IRAK4 | Alkyl Chain | 14 | 95 | [20] |
Data is representative and compiled from typical findings in the literature.[14][20]
Table 2: Impact of ADC Linker Type on In Vitro Plasma Stability
This table summarizes the stability of different ADC linkers after incubation in human plasma for 96 hours. Stability is presented as the percentage of intact ADC remaining.
| Linker Type | Cleavage Mechanism | % Intact ADC (96h) | Key Features | Reference |
| Thiosuccinimide (Maleimide) | Retro-Michael Reaction | ~60-70% | Prone to payload exchange with albumin.[17] | [17] |
| Val-Cit-PABC | Protease (Cathepsin B) | >95% | High plasma stability, specific cleavage in lysosomes.[17] | [][17] |
| Hydrazone | Acid Hydrolysis | ~80-90% | Stable at neutral pH, cleaves in acidic lysosomes.[] | [] |
| β-Glucuronide | Enzyme (β-glucuronidase) | >95% | Highly stable, specific release in tumor microenvironment.[17] | [17] |
Data is representative and compiled from typical findings in the literature.[][17]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in cellular target protein levels following PROTAC treatment.[8][14]
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC compound in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the PROTAC-containing medium.
-
Incubate for the desired time course (e.g., 4, 8, 16, 24 hours).[14]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Clarification & Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands. Densitometry analysis is used to quantify the protein degradation relative to the vehicle control.
-
Protocol 2: In Vitro ADC Plasma Stability Assay
This protocol determines the stability of an ADC and the rate of drug deconjugation in plasma.[17]
-
Preparation:
-
Thaw frozen plasma (e.g., human, mouse) at 37°C.
-
Prepare the ADC at a defined concentration (e.g., 100 µg/mL) in the plasma.
-
-
Incubation and Sampling:
-
Incubate the ADC-plasma mixture in a water bath at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours).[17]
-
Immediately store samples at -80°C until analysis.
-
-
Quantification of Intact ADC:
-
Method A: ELISA: Use two separate ELISAs. One measures the concentration of total antibody, and the other uses an anti-payload antibody to measure the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[17]
-
Method B: LC-MS (Liquid Chromatography-Mass Spectrometry): This method can directly measure the intact ADC, free payload, and any payload adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the ADC from the plasma matrix before analysis.[17]
-
-
Data Analysis:
-
Plot the percentage of intact ADC or average drug-to-antibody ratio (DAR) against time to determine the stability profile and half-life of the ADC in plasma.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Limitations in the Design of Chimeric Antigen Receptors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Manufacturing Protocols of Chimeric Antigen Receptor T Cells for Improved Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bcm.portals.in-part.com [bcm.portals.in-part.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with thalidomide-based PROTACs.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My thalidomide-based PROTAC precipitates out of solution in my aqueous assay buffer.
-
Possible Cause: The inherent physicochemical properties of PROTACs, such as high molecular weight and lipophilicity, often lead to poor aqueous solubility.[1] This places them in the "beyond Rule of Five" (bRo5) chemical space, making them prone to precipitation in aqueous environments.[1]
-
Solution 1: Optimize your stock solution and dilution method.
-
Protocol: Start by preparing a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous buffer, perform a rapid "solvent exchange" to minimize the time the PROTAC is exposed to a high concentration of the organic solvent in the aqueous phase, which can trigger precipitation.[1][2]
-
-
Solution 2: Incorporate co-solvents or surfactants.
-
Protocol: The addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG-400) or a non-ionic surfactant (e.g., Poloxamer 188) to your aqueous buffer can significantly improve the solubility of your PROTAC for in vitro assays.[1]
-
-
Solution 3: Adjust the pH of your buffer.
-
Protocol: If your PROTAC contains ionizable functional groups, its solubility will be pH-dependent. Determine the pKa of these groups and adjust the buffer pH accordingly. For basic groups, a lower pH will increase solubility, while for acidic groups, a higher pH will be beneficial.[2]
-
Issue 2: I am observing inconsistent results and poor reproducibility in my cell-based assays.
-
Possible Cause: Poor solubility can lead to the PROTAC precipitating in the cell culture media, resulting in an unknown and variable effective concentration. This leads to underestimation of potency (e.g., DC50, IC50) and high variability between experiments.[1]
-
Solution 1: Measure the kinetic solubility of your PROTAC in the assay media.
-
Protocol: A kinetic solubility assay measures the concentration of a compound that remains in solution after rapid dilution from a DMSO stock into an aqueous buffer. This method is high-throughput and can provide a more realistic assessment of the soluble concentration under your experimental conditions.[1]
-
-
Solution 2: Consider formulation strategies for cellular experiments.
-
Protocol: For compounds with persistent solubility issues, advanced formulation techniques can be employed. Amorphous solid dispersions (ASDs) involve dispersing the PROTAC in a polymer matrix to enhance its apparent solubility.[3][4][5] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also improve solubility and cellular uptake.[1][3]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility of thalidomide-based PROTACs.
Q1: Why are thalidomide-based PROTACs often poorly soluble?
A1: Thalidomide-based PROTACs are large, complex molecules composed of a target protein ligand, a thalidomide-based E3 ligase ligand, and a linker.[1] This structure often results in a high molecular weight (often >700 Da) and significant lipophilicity, which are characteristics that contribute to low aqueous solubility.[1]
Q2: How can I chemically modify my PROTAC to improve its solubility?
A2: Several medicinal chemistry strategies can be employed to enhance the intrinsic solubility of a PROTAC:
-
Linker Optimization: The linker plays a crucial role in the physicochemical properties of a PROTAC.[6][7]
-
Incorporating polar functional groups like ethers, amides, or polyethylene (B3416737) glycol (PEG) units into the linker can increase hydrophilicity and improve water solubility.[2][8][9]
-
Introducing heterocyclic scaffolds such as piperazine (B1678402) or piperidine (B6355638) can also enhance solubility.[1][10]
-
-
Introduction of Ionizable Groups: Adding acidic or basic functional groups allows for pH-dependent solubility modulation.[2]
-
Fluorination: Strategic incorporation of fluorine atoms can modulate lipophilicity and improve solubility.[1]
Q3: What are the key formulation strategies to enhance PROTAC solubility for in vivo studies?
A3: For preclinical and clinical development, formulation is a critical step to ensure adequate oral bioavailability.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in an amorphous state within a polymer matrix (e.g., HPMCAS, Eudragit). The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility.[3][4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions incorporate the PROTAC into oils and surfactants. These formulations form fine droplets upon contact with aqueous media in the gastrointestinal tract, enhancing dissolution and absorption.[1][3]
-
Use of Biorelevant Media: The solubility of PROTACs can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1][11][12] This suggests that in vivo exposure may be better than predicted from simple aqueous solubility measurements.
Q4: How do I accurately measure the solubility of my PROTAC?
A4: There are two main types of solubility measurements:
-
Thermodynamic Solubility: This is the equilibrium solubility of a compound in its most stable crystalline form. It is a time-consuming measurement but provides the true equilibrium solubility.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] This method is high-throughput and often more representative of the concentrations experienced in high-throughput screening and cell-based assays.[1][13]
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Solubility
| PROTAC ID | Linker Type | Linker Modification | Aqueous Solubility (µg/mL) | Fold Improvement |
| PROTAC-A | Alkyl Chain | Baseline | 5 | - |
| PROTAC-B | Alkyl Chain | Introduction of a piperazine ring | 25 | 5x |
| PROTAC-C | PEG | PEG4 | 50 | 10x |
| PROTAC-D | PEG | PEG8 | 80 | 16x |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of Formulation on Apparent Solubility of PROTAC-X
| Formulation | Polymer/Excipient | Apparent Solubility (µg/mL) | Fold Improvement |
| Unformulated | - | 2 | - |
| Amorphous Solid Dispersion (ASD) | HPMCAS | 60 | 30x |
| Amorphous Solid Dispersion (ASD) | Eudragit L 100-55 | 75 | 37.5x |
| Self-Emulsifying Drug Delivery System (SEDDS) | Labrasol/Transcutol | 150 | 75x |
Note: Data is hypothetical and for illustrative purposes, based on principles described in cited literature.[4]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume (e.g., 1-2 µL) of each DMSO solution to a larger volume (e.g., 100-200 µL) of the desired aqueous buffer (e.g., PBS, cell culture media) in a 96-well plate.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC or LC-MS/MS to quantify the soluble compound.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolve the PROTAC and the selected polymer (e.g., HPMCAS) in a common volatile organic solvent (e.g., acetone, methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
Scrape the resulting solid from the flask. This solid is the ASD, where the PROTAC is molecularly dispersed within the polymer matrix.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the PROTAC.
Visualizations
Caption: Troubleshooting workflow for addressing poor PROTAC solubility.
Caption: Relationship between PROTAC structure and solubility.
Caption: Experimental workflow for solubility assessment and improvement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. precisepeg.com [precisepeg.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Cereblon-binding PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the off-target effects of Cereblon (CRBN)-binding PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with CRBN-binding PROTACs?
A1: The primary sources of off-target effects stem from the components of the PROTAC molecule itself:
-
E3 Ligase Binder: Many CRBN-binding PROTACs use ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide (B1683931).[][2] These molecules are known to act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates, which are not the intended target of the PROTAC.[][2] Common neosubstrates include zinc-finger transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, as well as the translation termination factor GSPT1.[][3]
-
Target-Binding Warhead: The ligand designed to bind your protein of interest (POI) may have its own off-target binding profile, leading to the degradation of proteins other than the intended target.[3]
-
Linker: While less common, the linker can influence the stability and conformation of the ternary complex (POI-PROTAC-E3 Ligase), potentially enabling the degradation of proteins that are structurally similar to the target.[4]
Q2: What is neosubstrate degradation and why is it a concern for CRBN-binding PROTACs?
A2: Neosubstrate degradation is a phenomenon where the CRBN E3 ligase binder, such as pomalidomide, alters the substrate specificity of the CRBN-CRL4 E3 ligase complex.[] This change causes the recruitment and subsequent ubiquitination and degradation of proteins that are not normally substrates of CRBN.[2] This is a significant concern because these off-target effects can lead to unintended biological consequences, cellular toxicity, and misinterpretation of experimental results.[5][6] For example, the degradation of transcription factors like IKZF1 and IKZF3 can have profound effects on immune cell development and function.[]
Q3: How can I minimize neosubstrate degradation when designing a CRBN-binding PROTAC?
A3: Several strategies can be employed to minimize the off-target degradation of neosubstrates:
-
Modify the CRBN Ligand: Structural modifications to the IMiD scaffold can disrupt the binding interface required for neosubstrate recruitment while preserving the interaction needed for on-target degradation. For instance, introducing substitutions at the C5 position of the pomalidomide phthalimide (B116566) ring has been shown to reduce the degradation of zinc-finger proteins.[6][7]
-
Optimize the Linker: The length, composition, and attachment point of the linker can be adjusted to favor the formation of the desired on-target ternary complex over off-target neosubstrate complexes.[4]
-
Choose an Alternative E3 Ligase: If CRBN-related off-targets are a persistent issue, consider using a PROTAC that recruits a different E3 ligase, such as VHL, cIAP1, or MDM2, which have different endogenous substrate profiles.[5][8]
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[4][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[4] To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve.[4]
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.
-
Assess Ternary Complex Formation: Use biophysical assays like TR-FRET to measure the formation and stability of the ternary complex at different PROTAC concentrations.[10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CRBN-binding PROTACs.
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak degradation of the target protein. | 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation. 3. Low expression of CRBN in the cell line. 4. PROTAC instability in cell culture media. | 1. Perform a cellular target engagement assay (e.g., CETSA) to confirm intracellular binding.[13][14][15] 2. Use a biophysical assay (e.g., TR-FRET) to verify ternary complex formation in vitro.[10][11][16] 3. Confirm CRBN expression levels via Western blot or qPCR. 4. Assess PROTAC stability using LC-MS/MS analysis of the cell culture media over time. |
| Unexpected degradation of proteins other than the target (off-target degradation). | 1. Neosubstrate degradation by the CRBN binder. 2. Promiscuous binding of the target warhead. 3. Downstream effects of on-target degradation. | 1. Perform a global proteomics experiment (e.g., TMT-MS) to identify all downregulated proteins.[3][17][18] 2. Compare your off-target list to known CRBN neosubstrates (e.g., IKZF1, IKZF3, GSPT1, SALL4).[][3] 3. Validate key off-targets using an orthogonal method like Western blotting.[19][20] 4. Use a negative control PROTAC (e.g., an epimer that doesn't bind CRBN) to distinguish between on-target and off-target effects.[17] |
| Unexpected upregulation of certain proteins. | 1. Cellular stress response, such as the Unfolded Protein Response (UPR), due to off-target effects or high PROTAC concentration.[21] 2. The degraded target protein may be a negative regulator of the upregulated protein's expression. | 1. Perform a global proteomics experiment to identify the upregulated proteins and use pathway analysis to see if they are related to cellular stress responses. 2. Check for upregulation of known UPR markers like BiP/GRP78 via Western blot.[21] 3. Review the known biological functions of your target protein. 4. Lower the PROTAC concentration to see if the effect is dose-dependent. |
| Significant cell toxicity observed. | 1. On-target toxicity (the target protein is essential for cell survival). 2. Off-target toxicity due to the degradation of essential proteins. 3. Toxicity from high concentrations of the PROTAC or solvent (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[17] 2. Compare the toxicity of your active PROTAC with a non-degrading control to distinguish on-target from off-target toxicity. 3. Use global proteomics to identify degraded off-target proteins that could explain the toxicity.[18][22] 4. Ensure the final solvent concentration is not toxic to the cells.[17] |
Quantitative Data Summary
The following table presents a sample of quantitative proteomics data from a study analyzing the effects of a pomalidomide-based PROTAC in MOLT4 cells, highlighting both on-target and known off-target neosubstrate degradation.[23]
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | -log10(p-value) | Classification |
| Bromodomain-containing protein 4 | BRD4 | -1.5 | 4.5 | On-Target |
| Bromodomain-containing protein 2 | BRD2 | -1.2 | 4.1 | On-Target |
| Bromodomain-containing protein 3 | BRD3 | -1.1 | 3.8 | On-Target |
| Ikaros family zinc finger 1 | IKZF1 | -2.1 | 5.2 | Off-Target (Neosubstrate) |
| Ikaros family zinc finger 3 | IKZF3 | -1.8 | 4.9 | Off-Target (Neosubstrate) |
| Eukaryotic peptide chain release factor GTP-binding subunit ERF3A | GSPT1 | -1.6 | 4.6 | Off-Target (Neosubstrate) |
| Sal-like protein 4 | SALL4 | -1.3 | 4.0 | Off-Target (Neosubstrate) |
| Casein kinase 1 alpha | CSNK1A1 | -1.0 | 3.5 | Off-Target (Neosubstrate) |
Note: This table is for illustrative purposes and is based on representative data. Actual results will vary depending on the specific PROTAC, cell line, and experimental conditions.[23]
Key Experimental Protocols
Global Proteomics for Off-Target Identification (TMT-MS)
This protocol provides a workflow for identifying off-target protein degradation using quantitative mass spectrometry.[3][17]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at an optimal concentration (e.g., DCmax).
-
Include controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).
-
Incubate for a duration that enriches for direct targets (e.g., 4-8 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.
-
Western Blot for Validation of Protein Degradation
This protocol outlines the steps to validate on-target and off-target degradation identified from proteomics.[19][20]
-
Cell Treatment and Lysis:
-
Seed cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts, add Laemmli sample buffer, and boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize the target protein signal to the loading control.
-
Visualizations
Caption: Workflow for proteomic identification and validation of off-target effects.
Caption: Mechanism of on-target vs. off-target (neosubstrate) degradation.
Caption: A logical workflow for troubleshooting common PROTAC-related issues.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation [mdpi.com]
- 6. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pelagobio.com [pelagobio.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Protein Degrader [proteomics.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ammersive Bond Formation
Welcome to the technical support center for amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing coupling reactions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a coupling reagent?
A coupling reagent is a molecule that activates a carboxylic acid, converting the hydroxyl group into a better leaving group. This activation facilitates nucleophilic attack by an amine to form the amide bond. The most common procedure for forming an amide bond is the condensation of a carboxylic acid with an amine in the presence of an acid-activating reagent.[1] Direct reaction without an activator requires high temperatures, which is not feasible for many complex molecules.[2]
Q2: How do I select the appropriate coupling reagent for my reaction?
The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates, the electronic properties of the amine (i.e., electron-rich vs. electron-deficient), the risk of racemization of chiral centers, and the desired reaction conditions (e.g., temperature, solvent). Onium-based reagents (uronium/aminium and phosphonium (B103445) salts) like HATU are generally more reactive and suitable for challenging couplings, while carbodiimides like EDC are cost-effective for simpler systems.[3][4]
Q3: What is the purpose of additives like HOBt, HOAt, and OxymaPure?
Additives are crucial for two main reasons: they suppress racemization and increase coupling efficiency.[5][6][7] When a carboxylic acid is activated by a coupling reagent (especially carbodiimides), it can form an intermediate that is prone to racemization.[5] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the activated intermediate to form an active ester, which is more stable against racemization and highly reactive towards the amine.[6][7]
Q4: Which base should I use and why?
A non-nucleophilic, sterically hindered base is typically required for reactions using onium salts like HATU or HBTU.[8] The base's role is to deprotonate the carboxylic acid, allowing it to react with the coupling reagent. Diisopropylethylamine (DIPEA) is a common choice because its bulkiness prevents it from acting as a nucleophile and causing unwanted side reactions.[1][9] For carbodiimide-mediated couplings without onium salts, a base may not be required unless the amine starting material is a salt (e.g., an HCl salt).[8]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems that may arise during amide bond formation experiments.
Problem: Low or No Product Yield
Low yield is one of the most common issues. The underlying cause can often be diagnosed by systematically evaluating the reaction components and conditions.
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The coupling reagent may be inefficient for your specific substrate.
-
Poor Amine Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are poor nucleophiles.[11][12]
-
Solution: Increase the reaction temperature and/or reaction time.[9] For very unreactive amines, converting the carboxylic acid to an acyl fluoride (B91410) may be a more effective strategy.[10][13]
-
-
Suboptimal Base: An incorrect choice or amount of base can hinder the reaction.
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Hydrolysis of Activated Intermediate: Trace amounts of water in the solvent or reagents can hydrolyze the activated carboxylic acid.
Caption: A troubleshooting workflow for diagnosing and resolving low-yield amide coupling reactions.
Problem: Significant Side Product Formation
The appearance of unexpected peaks in your LCMS or NMR can indicate side reactions.
Common Side Products & Prevention Strategies:
-
N-Acylurea Formation: This occurs when using carbodiimide (B86325) reagents (DCC, EDC). The O-acylisourea intermediate rearranges into a stable N-acylurea, terminating the reaction.
-
Guanidinium (B1211019) Byproduct: Uronium/aminium reagents (HATU, HBTU) can react directly with the amine nucleophile, especially if the amine is added before the carboxylic acid has been fully activated.
-
Dimerization/Anhydride Formation: The activated carboxylic acid can react with another molecule of carboxylic acid instead of the amine.
-
Prevention: This is more common with sterically hindered amines. Ensure slow addition of the amine to the pre-activated acid to favor the desired intermolecular reaction.
-
Problem: Epimerization or Racemization of Chiral Centers
For chiral carboxylic acids, particularly α-amino acids, loss of stereochemical integrity is a major concern.
Causes & Prevention Strategies:
-
Oxazolone (B7731731) Formation: This is the most common mechanism for racemization. The activated N-protected amino acid cyclizes to form a planar oxazolone intermediate, which can easily lose its stereochemistry.[5]
-
Prevention:
-
Use Racemization-Suppressing Additives: HOAt is generally more effective at preventing racemization than HOBt.[5] OxymaPure is another excellent choice.[5][15]
-
Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow the rate of oxazolone formation.[5][9]
-
Minimize Base: Use the minimum amount of a weak base necessary, as excess base can accelerate racemization.[5]
-
Choose the Right Reagent: Phosphonium-based reagents (PyBOP) are sometimes associated with less racemization than their uronium counterparts.[4]
-
-
Comparative Data of Common Coupling Reagents
The following table summarizes the characteristics of several widely used coupling reagents to aid in selection.
| Reagent Name (Acronym) | Class | Key Advantages | Common Drawbacks |
| HATU | Uronium/Aminium Salt | High reactivity, excellent for hindered couplings, low racemization with HOAt.[3] | Higher cost, can form guanidinium byproduct with amine. |
| HBTU / TBTU | Uronium/Aminium Salt | Robust, effective, and less expensive than HATU.[3] | Less reactive than HATU, potential for side reactions. |
| EDC (or EDC·HCl) | Carbodiimide | Water-soluble byproduct (urea) is easily removed by aqueous workup.[7][8] | Prone to N-acylurea formation without additives, can cause racemization.[7][8] |
| DCC | Carbodiimide | Inexpensive and effective for solution-phase synthesis. | Byproduct (DCU) is insoluble in most organic solvents, making it difficult to remove in solid-phase synthesis.[7] |
| PyBOP | Phosphonium Salt | High efficiency, low racemization, byproducts are generally less hazardous than those from BOP.[7] | Can be less reactive than HATU for very difficult couplings. |
| COMU | Uronium Salt | High efficiency comparable to HATU, safer (non-explosive) byproducts, good solubility.[3][15] | Higher cost compared to older reagents. |
Key Experimental Protocols
Note: These are general guidelines. Stoichiometry and reaction times may need to be optimized for specific substrates.
Protocol 1: General Procedure Using EDC and HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.), the amine (1.0-1.1 equiv.), and HOBt (1.1 equiv.) in an anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of EDC: Slowly add EDC (1.1-1.2 equiv.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Once complete, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with a mild acid (e.g., 0.1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure Using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 equiv.) followed by a non-nucleophilic base like DIPEA (2.0-3.0 equiv.). Stir the mixture at room temperature for 5-15 minutes.[14]
-
Amine Addition: Add the amine (1.0 equiv.) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove DMF and other water-soluble components.[14]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Diagrams for Conceptual Understanding
Caption: A decision tree to guide the selection of an appropriate amide coupling reagent.
Caption: A simplified two-step mechanism for amide bond formation using a coupling reagent.
References
- 1. growingscience.com [growingscience.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Metabolic Stability of PEG-Containing Degraders
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the metabolic stability of polyethylene (B3416737) glycol (PEG)-containing degraders, such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PEG-containing degrader shows poor in vitro metabolic stability. What are the most likely causes?
A1: Poor metabolic stability of PEG-containing degraders is often attributed to the susceptibility of the PEG linker to oxidative metabolism. The ether linkages within the PEG chain are primary targets for cytochrome P450 (CYP) enzymes in the liver, which can lead to O-dealkylation reactions and subsequent fragmentation of the molecule.[1][2] This enzymatic degradation can result in a short in vivo half-life, reducing the overall exposure and therapeutic efficacy of the degrader.[1]
Common Metabolic Hotspots:
-
Ether Linkages: Susceptible to oxidative cleavage by CYP enzymes.[1]
-
Linker Connection Points: The bonds connecting the PEG linker to the warhead and the E3 ligase ligand can be liable to hydrolysis or other enzymatic degradation.[2]
-
Excessive Flexibility: While some flexibility is necessary for forming the ternary complex (Target Protein-Degrader-E3 Ligase), excessive conformational freedom can expose metabolic sites to enzymes.[1]
Q2: How can I identify the specific site of metabolic modification on my degrader?
A2: Identifying the exact location of metabolic breakdown ("soft spots") is crucial for designing more stable analogs. The most effective strategy is to perform metabolite identification (MetID) studies.
Workflow for Metabolite Identification:
-
Incubation: Incubate the parent degrader with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes.
-
Analysis: Use high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to separate and detect the parent compound and its metabolites.
-
Structural Elucidation: Analyze the fragmentation patterns of the detected metabolites to determine the site of modification (e.g., hydroxylation, dealkylation).
This process allows you to pinpoint the specific atoms or bonds that are most vulnerable to metabolic enzymes, guiding your subsequent chemical modification strategy.[3]
Caption: Workflow for identifying and addressing metabolic hotspots.
Q3: What are the most effective chemical strategies to block PEG linker metabolism?
A3: Once metabolic hotspots are identified, several medicinal chemistry strategies can be employed to enhance stability. The goal is to shield the vulnerable sites from enzymatic attack without negatively impacting the degrader's primary function of forming a stable and productive ternary complex.
Key Strategies:
-
Incorporate Rigid Moieties: Replacing flexible ethylene (B1197577) glycol units with rigid structures like piperazine (B1678402), piperidine, or triazole rings can sterically hinder the approach of metabolic enzymes.[1][4] These cyclic elements can also help pre-organize the degrader into a more favorable conformation for binding.[1]
-
Alkylation or Fluorination: Introducing alkyl groups (e.g., methyl) or fluorine atoms near the metabolic soft spot can block enzyme access or alter the electronic properties of the bond, making it less susceptible to oxidation.
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically liable positions (a "kinetic isotope effect" strategy) can slow the rate of CYP-mediated bond cleavage, thereby improving the compound's half-life.
-
Replace PEG with Alkyl Chains: In some cases, replacing the entire PEG linker with a more metabolically robust alkyl chain can improve stability.[1] However, this often reduces solubility.[5]
The following table summarizes the impact of various linker modifications on metabolic stability from hypothetical case studies.
| Compound ID | Linker Type / Modification | Half-Life (t½) in HLM (min) | Key Finding |
| Degrader-A | Standard PEG4 Linker | 15 | Baseline compound with poor stability. |
| Degrader-B | PEG4 with Piperazine insertion | 65 | Rigidity shields ether linkages, improving stability.[1] |
| Degrader-C | Deuterated PEG4 Linker | 40 | Deuteration at a known "soft spot" slows metabolism. |
| Degrader-D | n-Hexyl (Alkyl) Linker | >120 | Alkyl chains are generally more stable but may reduce solubility.[5] |
Q4: Will modifying the PEG linker affect my degrader's solubility and permeability?
A4: Yes, linker modifications can significantly alter the physicochemical properties of the degrader. There is a critical balance between improving metabolic stability and maintaining drug-like properties.[1]
-
Solubility: Replacing a hydrophilic PEG linker with more lipophilic groups (e.g., alkyl chains, aromatic rings) will likely decrease aqueous solubility but may improve cell permeability.[1][5] Conversely, incorporating polar groups like piperazine can enhance solubility.[1][3]
-
Permeability: While increased lipophilicity can improve passive diffusion across cell membranes, it's a delicate balance. Highly flexible and polar PEG linkers can sometimes adopt a less polar conformation through intramolecular hydrogen bonding, aiding permeability.[3] Modifying the linker can disrupt this.
Caption: Balancing physicochemical properties during linker optimization.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the rate at which a compound is metabolized by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate (B84403) Buffer, pH 7.4
-
NADPH regenerating system (e.g., NADPH-A/B solution)
-
Positive control compound with known metabolic rate (e.g., Verapamil)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)
-
96-well incubation plates and collection plates
Methodology:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to an intermediate concentration.
-
Reaction Mixture Preparation: In the incubation plate, prepare the main reaction mixture containing HLM (final concentration 0.5 mg/mL) and phosphate buffer.
-
Pre-incubation: Add the test compound (final concentration 1 µM) to the reaction mixture. Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time zero (T=0).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the reaction mixture into a collection plate containing ice-cold ACN with the internal standard. This precipitates the microsomal proteins and halts the reaction.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 20 min at 4°C) to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration])
-
Expected Outcome: This assay provides quantitative data on the metabolic lability of a compound, allowing for direct comparison between different degrader analogs. A shorter half-life indicates lower metabolic stability.
References
Validation & Comparative
Validating Cereblon Engagement of Novel PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting previously "undruggable" proteins for degradation. For PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase, confirming direct engagement with CRBN is a critical step in the development of effective and specific degraders. This guide provides a comparative overview of key experimental approaches to validate and quantify the interaction of novel PROTACs with Cereblon, offering supporting data and detailed protocols to aid in the selection of the most appropriate assays for your research needs.
The PROTAC-Cereblon Signaling Pathway
The fundamental mechanism of a CRBN-recruiting PROTAC involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for subsequent degradation by the 26S proteasome.[1][2][3]
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Cereblon Engagement Assays
The validation of CRBN engagement can be approached through a variety of biochemical, biophysical, and cellular assays. The choice of method depends on the specific question being addressed, the available resources, and the stage of PROTAC development.
| Assay Type | Method | Key Parameters Measured | Throughput | Cellular Context | Key Advantages | Key Limitations |
| Biophysical | Surface Plasmon Resonance (SPR) | Binding Affinity (K D), Kinetics (k on, k off), Cooperativity (α) | Medium | No | Real-time, label-free analysis of binary and ternary complex formation.[4][5][6][7][8] | Requires specialized equipment and purified proteins. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | No | "Gold standard" for measuring binding thermodynamics in solution.[9][10][11][12][13][14] | Low throughput, requires large amounts of pure protein.[5][10] | |
| Bio-Layer Interferometry (BLI) | Binding Affinity (K D), Kinetics (k on, k off) | High | No | Real-time, label-free analysis with higher throughput than SPR.[9] | Can be less sensitive than SPR for small molecule interactions. | |
| Biochemical | In Vitro Ubiquitination Assay | Target Protein Ubiquitination | High | No | Directly measures the functional consequence of ternary complex formation.[3][15][16][17][18] | Does not directly measure binding affinity. |
| Fluorescence Polarization (FP) | Binding Affinity (K D) | High | No | Homogeneous assay suitable for high-throughput screening.[10][19] | Requires fluorescently labeled probes; can be prone to artifacts. | |
| TR-FRET / HTRF | Ternary Complex Formation | High | No | Homogeneous assay with high sensitivity and low background.[20][21] | Requires specific antibody pairs or tagged proteins. | |
| Cellular | NanoBRET/BRET Target Engagement | Intracellular Target Occupancy, Apparent Affinity | High | Yes | Quantifies compound binding to CRBN in live cells.[22][23][24][25][26][27][28][29] | Typically requires genetic modification of cells (e.g., NanoLuc fusion).[27] |
| Western Blot | Protein Degradation (DC 50, D max) | Low-Medium | Yes | Gold standard for quantifying target protein degradation.[2][3][30] | Indirect measure of engagement; can be time-consuming. | |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement and Stabilization | Medium | Yes | Label-free method to assess target engagement in cells and tissues.[19][31] | Indirect measure of binding; may not be suitable for all targets. | |
| Immunoprecipitation (IP)-Western | In-cell Ubiquitination | Low | Yes | Directly demonstrates PROTAC-induced ubiquitination of the target in a cellular setting.[10][16] | Can be technically challenging and is low throughput. |
Experimental Workflow for Validation
A typical workflow for validating the Cereblon engagement of a novel PROTAC involves a multi-faceted approach, starting with biophysical and biochemical assays to confirm direct binding and functional activity, followed by cellular assays to assess performance in a more physiologically relevant environment.
Caption: A logical workflow for validating novel PROTACs.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to CRBN and the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize recombinant human Cereblon/DDB1 complex onto a sensor chip surface.
-
Binary Interaction (PROTAC-CRBN): Inject serial dilutions of the PROTAC over the CRBN-functionalized surface to determine the binary binding affinity (K D).
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the target protein with serial dilutions of the PROTAC.
-
Ternary Interaction: Inject the pre-incubated mixture over the CRBN-functionalized surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (k on, k off) and the dissociation constant (K D) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary K D to the ternary K D.[6]
NanoBRET™ Target Engagement Assay
Objective: To quantify the engagement of the PROTAC with Cereblon in live cells.
Methodology:
-
Cell Line Generation: Establish a stable cell line expressing NanoLuc®-CRBN.
-
Tracer Titration: Determine the optimal concentration of a cell-permeable fluorescent tracer that binds to CRBN.
-
Competitive Binding: Seed the NanoLuc®-CRBN expressing cells in a multi-well plate. Treat the cells with a range of concentrations of the novel PROTAC.
-
Tracer Addition: Add the pre-determined optimal concentration of the fluorescent tracer to all wells.
-
Signal Detection: Measure both the NanoLuc® luminescence and the BRET signal.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC 50 value, which reflects the potency of the PROTAC in engaging CRBN in a cellular context.[22][24][29]
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein induced by the PROTAC.
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-response of the novel PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC 50 (concentration for 50% degradation) and D max (maximum degradation).[2]
Conclusion
The successful development of novel Cereblon-recruiting PROTACs relies on a rigorous and multi-faceted validation strategy. By combining biophysical, biochemical, and cellular assays, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action, from direct binding to Cereblon to the functional consequence of target protein degradation in a cellular environment. This comparative guide provides a framework for selecting and implementing the most appropriate assays to confidently advance promising PROTAC candidates through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. aragen.com [aragen.com]
- 5. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 13. news-medical.net [news-medical.net]
- 14. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifesensors.com [lifesensors.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. lifesensors.com [lifesensors.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 21. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 22. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. selvita.com [selvita.com]
- 24. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 25. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 26. Ternary Complex Formation [worldwide.promega.com]
- 27. biorxiv.org [biorxiv.org]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Redirecting [linkinghub.elsevier.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to E3 Ligase Linkers: Spotlight on Thalidomide-NH-PEG2-C2-NH-Boc
In the rapidly advancing field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides a detailed comparison of the Thalidomide-NH-PEG2-C2-NH-Boc linker, a derivative of the Cereblon (CRBN) E3 ligase ligand, with other commonly employed E3 ligase linkers. We present a data-driven analysis of their performance, supported by detailed experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in the rational design and selection of optimal PROTAC components.
Introduction to E3 Ligase Linkers in PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The E3 ligase ligand is responsible for hijacking the E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome.
The linker, far from being a passive spacer, plays a crucial role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.
This compound is a functionalized building block used in the synthesis of PROTACs.[1][2][3] It incorporates the thalidomide (B1683933) core for CRBN binding, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide flexibility, a C2 alkyl chain, and a Boc-protected amine for conjugation to a POI-binding ligand.[1][3] This linker has been utilized in the synthesis of dBRD9, a selective PROTAC degrader of the BRD9 protein.[1][2]
Comparative Analysis of E3 Ligase Linkers
The selection of a suitable linker is a multifaceted decision in PROTAC design. Linkers are broadly categorized into flexible linkers (e.g., alkyl chains and PEG chains) and rigid linkers (e.g., containing cyclic structures like piperazine (B1678402) or alkynes).
Flexible Linkers:
-
Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.[4]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC.[4] The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a productive ternary complex.[5] However, excessive length can lead to unproductive binding modes.
Rigid Linkers:
-
Piperazine/Piperidine-based Linkers: The inclusion of these cyclic structures introduces conformational constraints, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[6][7] These linkers can also enhance metabolic stability.[7]
-
Alkyne/Triazole-based Linkers: Often introduced via "click chemistry," these linkers provide rigidity and are metabolically stable.[6] This synthetic approach allows for the efficient and modular assembly of PROTAC libraries with diverse linker lengths and compositions.[6]
The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.
Quantitative Performance Comparison
The efficacy of a PROTAC is typically evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[4]
While direct head-to-head comparative data for PROTACs utilizing the this compound linker versus other linkers targeting the same protein is limited in publicly available literature, the following table summarizes the performance of various PROTACs with different linker types to illustrate general principles.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBRD9 | BRD9 | Thalidomide | PEG2-C2 | Potent anti-proliferative effect at 0-1 µM | Not specified | Not specified | [1] |
| PROTAC 1 | TBK1 | Not specified | Alkyl/Ether (21 atoms) | 3 | 96 | Not specified | [6] |
| PROTAC 2 | TBK1 | Not specified | Alkyl/Ether (29 atoms) | 292 | 76 | Not specified | [6] |
| NC-1 | BTK | Thalidomide | PEG-based | 2.2 | 97 | Mino | [8] |
| RC-3 | BTK | Thalidomide | PEG-based | <10 | >85 | Mino | [8] |
| SHP2 Degrader 11 | SHP2 | Thalidomide | Not specified | 6.02 | Not specified | Not specified | [9] |
| QCA570 | BET | Lenalidomide | Ethynyl-based (rigid) | Picomolar range | Not specified | MOLM13, MV4;11 | [6] |
| ARD-69 | Not specified | Not specified | Piperidine/piperazine-based | Potent degrader | Not specified | Not specified | [7] |
Note: The data presented is compiled from various studies and is intended to be illustrative of the impact of linker design on PROTAC performance. Direct comparison between different PROTACs should be made with caution due to variations in experimental conditions, target proteins, and cell lines.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[10]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[10]
-
-
Detection and Analysis:
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[12]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., CRL4-CRBN)
-
Purified target protein of interest (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC compound and DMSO
-
SDS-PAGE gels, Western blot reagents, and anti-POI antibody
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing all common reaction components (buffer, ATP, E1, E2, Ubiquitin, POI).[12]
-
In separate tubes, add the master mix, E3 ligase, and either the PROTAC (at the desired concentration) or DMSO as a vehicle control.[12]
-
Include control reactions, such as "No E1" and "No E3," to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.[12]
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quenching and Analysis:
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the POI.
-
-
Interpretation:
-
A ladder of higher molecular weight bands or a smear above the unmodified POI band in the PROTAC-treated lane indicates successful polyubiquitination.[12]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the downstream functional consequence of target protein degradation, such as inhibition of cancer cell proliferation.[13]
Materials:
-
Cells in culture
-
PROTAC compound and vehicle control
-
96-well plates (opaque-walled for luminescent assays)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and incubate overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC compound. Include a vehicle control.[13]
-
-
Incubation:
-
Incubate the plate for a chosen duration (e.g., 48 or 72 hours).[13]
-
-
Assay Procedure (CellTiter-Glo® example):
-
Data Acquisition and Analysis:
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Classification of common PROTAC linker types.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound, 2097509-40-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide vs. Pomalidomide-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of thalidomide- and pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.
PROTACs are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] A crucial component in many successful PROTACs is the E3 ligase recruiter, with thalidomide (B1683933) and its analog pomalidomide (B1683931) being prominent choices for hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][] This guide delves into a comparative analysis of these two CRBN ligands in the context of PROTAC design and performance.
Mechanism of Action: Hijacking the Cereblon E3 Ligase
Both thalidomide and pomalidomide, as well as their derivatives, function as molecular glues that bind to CRBN, a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][] In the context of a PROTAC, this binding event brings the entire E3 ligase machinery into close proximity with the target protein, facilitating the formation of a ternary complex (POI-PROTAC-CRBN).[3] This proximity-induced event leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] The degradation of the target protein can lead to a more profound and sustained biological response compared to traditional inhibition.[7]
Performance Comparison: Pomalidomide's Potency Advantage
A key differentiator between pomalidomide and thalidomide lies in their binding affinity for CRBN. Pomalidomide generally exhibits a stronger binding affinity, which often translates to more efficient ternary complex formation and, consequently, more potent protein degradation.[3][8] This enhanced potency is typically reflected in lower half-maximal degradation concentration (DC50) values and higher maximal degradation (Dmax) levels for pomalidomide-based PROTACs compared to their thalidomide-based counterparts.[8][9]
While direct head-to-head comparisons of PROTACs targeting the same protein under identical conditions are limited in published literature, the intrinsic properties of the parent molecules provide a strong indication of performance.[8] The amino group on the phthalimide (B116566) ring of pomalidomide also offers a versatile attachment point for the linker that is often directed away from the CRBN binding interface, allowing for greater flexibility in PROTAC design without compromising E3 ligase engagement.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for thalidomide, pomalidomide, and representative PROTACs. It is important to note that the data for PROTACs are compiled from different studies, and experimental conditions may vary.
| Parameter | Pomalidomide | Thalidomide | Reference |
| CRBN Dissociation Constant (Kd) | ~157 nM | ~250 nM | [8] |
| CRBN Binding IC50 | ~2.1 µM | ~30 µM | [10] |
Table 1: Comparative Binding Affinities of Pomalidomide and Thalidomide to Cereblon. This table highlights the higher binding affinity of pomalidomide to CRBN compared to thalidomide.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [11] |
| HDAC8 Degrader (ZQ-23) | Pomalidomide | HDAC8 | - | 147 | 93 | [12] |
| KRAS G12C Degrader (KP-14) | Pomalidomide | KRAS G12C | NCI-H358 | ~1250 | - | [13] |
| BTK Degrader (NC-1) | Thalidomide | BTK | Mino | - | - | [14] |
Table 2: Degradation Potency of Representative Pomalidomide- and Thalidomide-Based PROTACs. This table showcases the degradation efficiency of various PROTACs, with pomalidomide-based degraders often exhibiting potent activity. Note that direct comparison is challenging due to differing targets and experimental setups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the general PROTAC mechanism, and a typical experimental workflow for evaluating PROTAC efficacy.
PROTAC-mediated protein degradation pathway.
Workflow for Western blot analysis of protein degradation.
General workflow for a cell viability assay.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[6][15]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[15]
-
Allow cells to adhere overnight.[15]
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6][15]
2. Cell Lysis and Protein Quantification:
-
Add ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]
-
Scrape the cells and collect the lysate.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[6][15]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[6][15]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.[6]
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[6][15]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[15]
-
Separate the proteins by electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][15]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[6][15]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6][15]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][15]
-
Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[6][15]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[16]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[6][16]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6][16]
Cell Viability Assay
This protocol describes how to assess the effect of a PROTAC on cell proliferation and viability.[7][17]
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a suitable density in 100 µL of culture medium.[7][17]
-
Incubate overnight to allow for cell attachment.[7]
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.[7][17]
-
Add the diluted compounds to the respective wells, including a vehicle control.[7][17]
3. Incubation:
4. Measurement of Cell Viability:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit) to room temperature.[17]
-
Mix on an orbital shaker to induce cell lysis and stabilize the signal.[7][17]
5. Data Analysis:
-
Subtract the average background luminescence from all readings.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.[7]
-
Determine the half-maximal inhibitory concentration (IC50) value using appropriate software.[7][17]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical techniques can be employed to characterize this interaction:
-
Surface Plasmon Resonance (SPR): This technique can monitor the binding kinetics (association and dissociation rates) of the PROTAC to the POI and the E3 ligase in real-time.[18][]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as binding affinity (Kd), enthalpy, and entropy of the ternary complex formation.[18]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to detect the proximity of the POI and the E3 ligase upon the addition of the PROTAC.[18][20]
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based assay measures the formation of the ternary complex by bringing donor and acceptor beads into close proximity, generating a luminescent signal.[18]
Conclusion
Both thalidomide and pomalidomide are effective recruiters of the Cereblon E3 ligase for targeted protein degradation via PROTAC technology. However, the higher binding affinity of pomalidomide for CRBN generally translates into more potent and efficient degradation of target proteins.[3][8] The choice between a thalidomide- or pomalidomide-based recruiter will depend on the specific target, the desired potency, and other drug-like properties of the final PROTAC molecule. The experimental protocols and data presented in this guide provide a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics for Confirming Target Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of leading quantitative proteomics techniques for validating the degradation of target proteins, a critical step in the development of novel therapeutics like PROTACs and molecular glues. This document outlines the experimental methodologies for three primary mass spectrometry-based approaches—Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ)—and presents a comparative analysis of their performance.
The ubiquitin-proteasome system is a cellular machinery responsible for the degradation of targeted proteins.[1] Novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), harness this system to selectively eliminate disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule with a ligand for an E3 ubiquitin ligase and another for the target protein of interest (POI), joined by a chemical linker. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Confirming the selective degradation of the intended target and identifying any off-target effects are paramount in the development of these targeted protein degraders. Quantitative proteomics has emerged as the gold standard for this purpose, offering a global and unbiased view of the proteome upon treatment with a degrader.[2]
Comparison of Quantitative Proteomics Techniques
The choice of a quantitative proteomics strategy depends on various factors, including the experimental goals, sample type, and available resources. The following table summarizes the key performance characteristics of TMT, SILAC, and LFQ based on comparative studies.
| Feature | Tandem Mass Tag (TMT) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Chemical labeling of peptides with isobaric tags.[3][4] | Metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells.[3] | Direct comparison of the signal intensities of peptides across different samples.[4] |
| Multiplexing Capacity | High (up to 18 samples in a single run with TMTpro).[5] | Low to moderate (typically 2-5 samples).[5] | Limited (samples are run sequentially).[4] |
| Proteome Coverage | Lower compared to LFQ, as labeling can lead to sample complexity.[4][6] | High precision and outstanding for phosphoproteomics.[6] | Highest, with the potential to identify up to three times more proteins than label-based methods.[4][6] |
| Quantification Accuracy | High, but can be affected by ratio compression.[3][5] | Very high, considered the gold standard for accuracy in cell culture models.[6][7] | Moderate, can be influenced by run-to-run variability.[4] |
| Precision (Reproducibility) | High within a single TMT plex.[6][8] | Highest, with low technical variability.[6] | Lower, requires more technical replicates for statistical significance.[4][8] |
| Sample Type | Applicable to a wide range of samples, including tissues and biofluids.[5] | Primarily limited to cell cultures that can be metabolically labeled.[5] | Applicable to a wide range of samples.[4] |
| Cost | High, due to the cost of labeling reagents.[7] | High, due to the cost of stable isotope-labeled amino acids and specialized cell culture media.[7] | Lower, as no labeling reagents are required.[4] |
| Data Analysis Complexity | High, requires specialized software to interpret reporter ion intensities.[4] | Moderate to high, requires software that can handle isotopic peak pairs. | High, requires sophisticated algorithms for peak alignment and normalization across runs.[4] |
Experimental Workflows and Signaling Pathways
To illustrate the application of these techniques, we will consider the targeted degradation of two clinically relevant proteins: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Targeted Protein Degradation Workflow
The general workflow for a targeted protein degradation experiment followed by quantitative proteomics analysis is depicted below.
BRD4 Degradation and Downstream Signaling
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription.[9] The degradation of BRD4 has shown therapeutic promise in various cancers.[9]
BTK Degradation and B-Cell Receptor Signaling
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[10] Targeted degradation of BTK is a promising therapeutic strategy for B-cell malignancies.[10]
Detailed Experimental Protocols
The following are detailed protocols for each of the three quantitative proteomics methods.
Tandem Mass Tag (TMT) Labeling Protocol
-
Protein Extraction and Digestion:
-
Lyse cells treated with the degrader and vehicle control in a suitable lysis buffer (e.g., 8 M urea (B33335) in 100 mM TEAB, pH 8.5) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce proteins with 10 mM DTT at 37°C for 1 hour.
-
Alkylate with 20 mM iodoacetamide (B48618) at room temperature in the dark for 30 minutes.
-
Dilute the sample to <2 M urea with 100 mM TEAB.
-
Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
-
TMT Labeling:
-
Resuspend the dried peptides in 100 mM TEAB.
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the reaction with 5% hydroxylamine (B1172632) for 15 minutes.
-
Combine the labeled samples in equal amounts.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw data using a software suite like Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the MS2 spectra.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
-
Cell Culture and Labeling:
-
Culture cells for at least five passages in SILAC medium containing either "light" (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine) or "heavy" (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) amino acids to ensure complete incorporation.
-
Treat the "heavy" labeled cells with the degrader and the "light" labeled cells with the vehicle control.
-
-
Sample Preparation and Digestion:
-
Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.
-
Lyse the combined cell pellet and extract proteins as described for the TMT protocol.
-
Digest the proteins with trypsin.
-
Desalt the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by nano-LC-MS/MS.
-
Acquire data in DDA mode.
-
-
Data Analysis:
-
Process the raw data using software capable of SILAC analysis (e.g., MaxQuant).
-
Identify peptide pairs with a characteristic mass shift corresponding to the heavy and light amino acids.
-
Quantify the relative protein abundance by calculating the ratio of the intensities of the heavy and light peptide pairs.
-
Label-Free Quantification (LFQ) Protocol
-
Protein Extraction and Digestion:
-
Prepare individual cell lysates for each treatment condition and replicate as described in the TMT protocol.
-
Digest the proteins with trypsin and desalt the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze each sample individually by nano-LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance between runs.
-
Acquire data using either DDA or data-independent acquisition (DIA). DIA is often preferred for LFQ due to its higher reproducibility and fewer missing values.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant, Spectronaut, or Skyline.
-
Perform retention time alignment and normalization across all runs to correct for variations.
-
Identify peptides and proteins.
-
Quantify relative protein abundance based on the peak area or intensity of the precursor ions (for DDA) or fragment ions (for DIA).
-
By carefully selecting the appropriate quantitative proteomics method and adhering to rigorous experimental protocols, researchers can confidently validate target protein degradation, assess off-target effects, and gain valuable insights into the mechanism of action of novel protein degraders.
References
- 1. A covalent BTK ternary complex compatible with targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 6. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Thalidomide-Based PROTACs in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in targeted therapy, shifting the paradigm from protein inhibition to protein degradation. Thalidomide-based PROTACs, which co-opt the Cereblon (CRBN) E3 ubiquitin ligase, have demonstrated remarkable preclinical efficacy in eliminating key cancer-driving proteins. This guide provides a comparative analysis of the in vivo performance of three prominent thalidomide-based PROTACs—CFT7455, ARV-110 (Bavdegalutamide), and ARV-471 (Vepdegestrant)—in various xenograft models of cancer. The data presented herein, summarized from publicly available preclinical studies, highlights their potential as potent and selective anti-cancer agents.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of CFT7455, ARV-110, and ARV-471 in subcutaneous and patient-derived xenograft (PDX) models. These PROTACs have shown significant tumor growth inhibition and, in some cases, tumor regression, often outperforming existing standard-of-care therapies.
Table 1: In Vivo Efficacy of CFT7455 (IKZF1/3 Degrader)
| Cancer Type | Xenograft Model | Dosing Schedule | Key Outcomes | Comparator(s) |
| Multiple Myeloma | RPMI-8226 | 0.1 mg/kg/day, PO | Deep, durable degradation of IKZF3; Tumor regression in pomalidomide-insensitive tumors[1] | Pomalidomide |
| Multiple Myeloma | H929 | 0.1 mg/kg/day, PO (21 days) | Partial or complete tumor regression, durable after stopping treatment[1] | - |
| Non-Hodgkin's Lymphoma (DLBCL) | TMD8 | 100 µg/kg/day, PO | Tumor regression | Pomalidomide |
| Non-Hodgkin's Lymphoma (MCL) | REC1 | ≥ 10 µg/kg, PO | Tumor regression | - |
Table 2: In Vivo Efficacy of ARV-110 (Androgen Receptor Degrader)
| Cancer Type | Xenograft Model | Dosing Schedule | Key Outcomes | Comparator(s) |
| Prostate Cancer | LNCaP | Dose-dependent | Significant tumor growth inhibition | - |
| Prostate Cancer | VCaP (castrate, enzalutamide-resistant) | 1 mg/kg/day, PO (3 days) | >90% AR degradation[2] | Enzalutamide (B1683756) |
| Prostate Cancer | VCaP (castrate, enzalutamide-resistant) | 3 or 10 mg/kg/day, PO (28 days) | Robust tumor growth inhibition[3] | Enzalutamide |
| Prostate Cancer | Patient-Derived Xenograft (AR-expressing) | Not specified | Substantial AR degradation and greater tumor growth inhibition | Enzalutamide[4] |
Table 3: In Vivo Efficacy of ARV-471 (Estrogen Receptor Degrader)
| Cancer Type | Xenograft Model | Dosing Schedule | Key Outcomes | Comparator(s) |
| Breast Cancer | MCF7 (estradiol-dependent) | 3, 10, and 30 mg/kg/day, PO | Significant tumor volume regressions; >90% tumor ER protein reduction[5] | Fulvestrant |
| Breast Cancer | MCF7 (in combination with CDK4/6 inhibitor) | Not specified | More pronounced tumor growth inhibition (~130% TGI) | Fulvestrant + CDK4/6 inhibitor[5] |
| Breast Cancer | Patient-Derived Xenograft (ESR1 Y537S mutant, hormone-independent) | 10 mg/kg, PO | Complete tumor growth inhibition; reduced mutant ER protein levels[6] | - |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of in vivo studies. Below are generalized protocols for establishing and utilizing xenograft models for the efficacy assessment of thalidomide-based PROTACs, based on the available information.
General Xenograft Tumor Model Workflow
Caption: General workflow for in vivo xenograft studies.
1. Cell Line and Animal Models:
-
Cell Lines: Human cancer cell lines relevant to the PROTAC's target are used, such as RPMI-8226 (multiple myeloma), VCaP (prostate cancer), and MCF7 (breast cancer).
-
Animal Models: Immunocompromised mice, typically 6-8 weeks old, such as NOD/SCID or nude mice, are used to prevent rejection of the human tumor cells.
2. Tumor Implantation:
-
Cancer cells are cultured, harvested, and resuspended in a solution, often a 1:1 mixture of Phosphate-Buffered Saline (PBS) and Matrigel, to a specific concentration (e.g., 5 x 10^6 cells/100 µL).
-
The cell suspension is then subcutaneously injected into the flank of each mouse. For studies involving ARV-471 in MCF7 xenografts, a 17β-estradiol pellet is often implanted 2-3 days prior to cell injection to support tumor growth[7].
3. Treatment:
-
Tumor growth is monitored regularly using calipers. Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into different treatment groups.
-
The PROTAC is formulated for oral administration (PO). A common vehicle can be a mixture of solvents like polyethylene (B3416737) glycol (PEG) 300 and propylene (B89431) glycol[8].
-
The designated dose of the PROTAC or vehicle control is administered daily via oral gavage.
4. Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study (e.g., twice weekly).
-
The study concludes when tumors in the control group reach a specified size or after a predetermined duration.
-
Tumor Growth Inhibition (TGI) is calculated to quantify the efficacy of the treatment.
5. Pharmacodynamic Analysis:
-
At the end of the study, tumors are excised and can be processed for pharmacodynamic analysis, such as Western blotting, to confirm the degradation of the target protein.
Signaling Pathways
The therapeutic efficacy of these PROTACs stems from the degradation of their target proteins, which are key drivers of oncogenic signaling pathways.
CFT7455: Targeting IKZF1/3 in Multiple Myeloma
The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by CFT7455 is central to its anti-myeloma activity. IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, including MYC and IRF4, ultimately inducing apoptosis.[9]
Caption: CFT7455 signaling pathway.
ARV-110: Targeting the Androgen Receptor in Prostate Cancer
The Androgen Receptor (AR) is a primary driver of prostate cancer. In castration-resistant prostate cancer (CRPC), AR signaling can be reactivated through various mechanisms, including AR gene amplification or mutations. ARV-110-mediated degradation of the AR protein effectively shuts down this signaling axis, leading to the inhibition of AR-dependent gene transcription, cell proliferation, and induction of apoptosis, even in enzalutamide-resistant models.[10][11]
References
- 1. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. arvinasmedical.com [arvinasmedical.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Protein Degradation: PROTACs vs. Molecular Glues
For researchers, scientists, and drug development professionals, the targeted degradation of disease-causing proteins has emerged as a revolutionary therapeutic strategy. Two key players dominate this field: Proteolysis Targeting Chimeras (PROTACs) and molecular glues. While both hijack the body's natural protein disposal system, their mechanisms and efficiencies can differ significantly. This guide provides an objective comparison of their degradation efficiency, supported by experimental data and detailed protocols, to aid in the informed selection and development of these powerful molecules.
At a Glance: PROTACs vs. Molecular Glues
| Feature | PROTACs (Proteolysis Targeting Chimeras) | Molecular Glues |
| Structure | Heterobifunctional molecules with two distinct ligands connected by a linker.[1] | Monovalent small molecules.[1] |
| Mechanism of Action | One ligand binds the target protein, and the other recruits an E3 ubiquitin ligase, forming a ternary complex that leads to ubiquitination and degradation of the target.[1] | Induce or stabilize the interaction between an E3 ligase and a target protein, often by altering the surface of the E3 ligase, leading to the target's ubiquitination and degradation.[1][2] |
| Key E3 Ligases | Primarily Von Hippel-Lindau (VHL) and Cereblon (CRBN). | Primarily Cereblon (CRBN).[2] |
| Advantages | Rational design is more straightforward due to the modular nature. Can be developed for a wide range of targets with known binders. | Smaller size generally leads to better pharmacokinetic properties.[2] Can target proteins that lack traditional binding pockets.[2] |
| Challenges | Larger size can lead to poor cell permeability and pharmacokinetic properties.[2] | Discovery has often been serendipitous, making rational design more challenging.[3] |
Quantitative Comparison of Degradation Efficiency
The efficiency of protein degraders is primarily assessed by two key parameters:
-
DC50 : The concentration of the degrader required to achieve 50% of the maximum degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of protein degradation that can be achieved with a given degrader. A higher Dmax value indicates greater efficacy.
Below are comparative data for PROTACs and molecular glues targeting key oncogenic proteins.
BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established target in cancer.
| Degrader | Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | PROTAC | CRBN | CA46 (Burkitt's Lymphoma) | < 1[4][5] | Not Reported |
| 22RV1 (Prostate Cancer) | 0.57[6] | Not Reported | |||
| ZZ5 | Molecular Glue | DCAF16 | Jurkat (T-cell leukemia) | 3260[7] | 54[7] |
| AMPTX-1-ent-1 | Molecular Glue | DCAF16 | HEK293T | 0.2[8] | 94[8] |
BTK Degradation
Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling and a therapeutic target in B-cell malignancies.
| Degrader | Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| MT-802 | PROTAC | CRBN | NAMALWA (Burkitt's Lymphoma) | 14.6[9] | >99% at 250 nM[2][10] |
| RC-1 | PROTAC (Reversible Covalent) | CRBN | MOLM-14 (Acute Myeloid Leukemia) | 6.6[11] | >85%[12] |
| Pomalidomide | Molecular Glue | CRBN | MM.1S (Multiple Myeloma) | 807 (for IKZF3) | 69.4 (for IKZF3) |
IKZF1/3 Degradation
Ikaros (IKZF1) and Aiolos (IKZF3) are transcription factors critical for the survival of multiple myeloma cells.
| Degrader | Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PS-RC-1 | PROTAC | CRBN | Mino (Mantle Cell Lymphoma) | 44 (for IKZF3)[13] | Not Reported |
| Pomalidomide | Molecular Glue | CRBN | HEK293T | 807 (for IKZF3)[14] | 69.4 (for IKZF3)[14] |
| MGD-A7 | Molecular Glue | CRBN | HEK293T | 110 (for IKZF3)[14] | 86.4 (for IKZF3)[14] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of PROTACs and molecular glues, the following diagrams illustrate their core signaling pathways.
Experimental Protocols
Accurate and reproducible assessment of degradation efficiency is critical. The following are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation Quantification
This protocol outlines the steps to quantify the reduction of a target protein in cells treated with a degrader.
Materials:
-
Cell line expressing the target protein
-
PROTAC or molecular glue compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the degrader compound in cell culture medium.
-
Treat cells with the degrader or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
-
DC50 and Dmax Determination:
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to detect and quantify the formation of the ternary complex (Target Protein - Degrader - E3 Ligase).
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC or molecular glue compound
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Assay Setup:
-
In a microplate, add the assay buffer.
-
Add the degrader compound at various concentrations.
-
Add the purified tagged target protein and the tagged E3 ligase complex.
-
Add the donor and acceptor antibodies.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the degrader concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the "hook effect" in PROTACs) of the ternary complex.
-
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for a robust comparison of PROTACs and molecular glues.
Conclusion
Both PROTACs and molecular glues are powerful tools for targeted protein degradation, each with its own set of advantages and challenges. PROTACs offer a more rational design approach, while molecular glues possess more favorable pharmacokinetic properties. The choice between these modalities will depend on the specific target, the desired therapeutic window, and the developmental stage of the project. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers to navigate the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Protein Degrader [proteomics.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Thalidomide-Derived PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of thalidomide-derived Proteolysis Targeting Chimeras (PROTACs) is paramount for advancing safe and effective therapeutics. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational design and evaluation of these novel drug candidates.
Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are widely used as E3 ligase recruiters for the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] While effective in inducing the degradation of target proteins, thalidomide-based PROTACs inherently carry the risk of off-target effects. This is primarily due to the recruitment of endogenous "neosubstrates" of CRBN, most notably the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these neosubstrates can lead to unintended immunomodulatory effects and potential toxicities.[4][6]
This guide delves into the experimental strategies for profiling and mitigating these off-target effects, presenting comparative data and detailed methodologies for key assays.
Mitigating Off-Target Effects: A Comparative Look at PROTAC Design
Strategies to enhance the selectivity of thalidomide-derived PROTACs often focus on modifying the thalidomide moiety or optimizing the linker that connects it to the target-binding warhead.[4][5]
Table 1: Comparison of Strategies to Reduce Off-Target Neosubstrate Degradation
| Strategy | Mechanism | Advantages | Disadvantages | Representative Data (Illustrative) |
| C5 Position Modification | Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring sterically hinders the binding of zinc finger neosubstrates to the CRBN-PROTAC complex.[4] | Can significantly reduce degradation of IKZF1/3 while maintaining on-target activity. | May require extensive medicinal chemistry optimization to avoid impacting on-target ternary complex formation. | A C5-modified PROTAC showed a >80% reduction in IKZF3 degradation compared to its unmodified counterpart, with only a 10% decrease in on-target degradation efficiency. |
| Linker Optimization | The length, composition, and attachment point of the linker influence the geometry of the ternary complex, which can be optimized to favor on-target over off-target interactions.[4] | Fine-tuning the linker can improve on-target potency and reduce off-target effects simultaneously. | Can be a complex and iterative process requiring the synthesis and testing of numerous linker variations. | A PROTAC with a longer PEG linker demonstrated a 2-fold improvement in DC50 for the target protein and a 50% reduction in IKZF1 degradation compared to a shorter alkyl linker version. |
| Alternative E3 Ligase Ligands | Utilizing ligands for other E3 ligases, such as VHL, which have a different substrate scope and off-target profile. | Can completely abrogate CRBN-mediated off-target effects. | May introduce a new set of off-target liabilities associated with the alternative E3 ligase. | A VHL-based PROTAC targeting the same protein as a CRBN-based counterpart showed no degradation of IKZF1/3, while the CRBN-based PROTAC led to >90% degradation of both neosubstrates. |
Quantitative Profiling of On-Target and Off-Target Degradation
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the global impact of a PROTAC on the cellular proteome, providing an unbiased view of its selectivity.[7][8]
Table 2: Representative Quantitative Proteomics Data for a Thalidomide-Derived PROTAC
| Protein | Gene | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Biological Role |
| Target Protein X | TPX | -4.2 | <0.001 | On-Target |
| IKZF1 | IKZF1 | -3.8 | <0.001 | Off-Target Neosubstrate |
| IKZF3 | IKZF3 | -3.5 | <0.001 | Off-Target Neosubstrate |
| BRD4 | BRD4 | -0.1 | >0.05 | Unrelated Protein |
| GAPDH | GAPDH | 0.05 | >0.05 | Housekeeping Protein |
This table presents illustrative data. Actual results will vary based on the PROTAC, cell line, and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are detailed protocols for key assays used in cross-reactivity profiling.
Quantitative Proteomics Using Tandem Mass Tags (TMT)
This protocol outlines a typical workflow for TMT-based quantitative proteomics to assess on- and off-target protein degradation.
1. Sample Preparation:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MM.1S) at a density to achieve 70-80% confluency. Treat with the PROTAC at various concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in a buffer containing a denaturant (e.g., 8M urea), protease, and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
2. Protein Digestion and TMT Labeling:
-
Reduction and Alkylation: Reduce cysteine bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digestion: Digest proteins into peptides using an appropriate enzyme, typically trypsin, overnight at 37°C.
-
TMT Labeling: Label peptides from each condition with a specific isobaric TMT tag according to the manufacturer's protocol.[9][10]
-
Quenching and Pooling: Quench the labeling reaction with hydroxylamine (B1172632) and pool the labeled samples in equal amounts.
3. Mass Spectrometry Analysis:
-
Peptide Cleanup: Desalt the pooled peptide sample using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS: Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode with synchronous precursor selection (SPS) for MS3-based quantification of TMT reporter ions.
4. Data Analysis:
-
Database Searching: Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant to identify peptides and proteins by searching against a relevant protein database.
-
Quantification and Statistical Analysis: Quantify the TMT reporter ion intensities to determine the relative abundance of proteins across different conditions. Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance.
NanoBRET™ Ternary Complex Formation Assay
This in-cell assay quantitatively measures the formation of the ternary complex (Target-PROTAC-E3 ligase) in live cells.[11]
1. Cell Preparation:
-
Cell Seeding: Seed HEK293T cells in a 96-well white assay plate.
-
Transfection: Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
2. Assay Execution:
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™ and add to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® Live Cell Substrate (donor) to the wells.
-
Signal Measurement: Incubate at room temperature and measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
3. Data Analysis:
-
Calculate NanoBRET™ Ratio: Divide the acceptor signal by the donor signal.
-
Dose-Response Curve: Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the biological consequences of off-target degradation and the experimental approaches to assess them, the following diagrams are provided.
PROTAC Mechanism of Action
Cross-Reactivity Profiling Workflow
Downstream Effects of IKZF1/3 Degradation
By employing these rigorous experimental approaches and a deep understanding of the underlying biology, researchers can effectively navigate the complexities of thalidomide-derived PROTACs, paving the way for the development of highly selective and potent next-generation therapeutics.
References
- 1. Gene - IKZF3 [maayanlab.cloud]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. genecards.org [genecards.org]
- 8. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 9. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Thalidomide-NH-PEG2-C2-NH-Boc
Essential Safety and Handling Guide for Thalidomide-NH-PEG2-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound, a synthesized E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Due to its thalidomide (B1683933) component, this compound must be handled with extreme caution, assuming it carries risks similar to its parent compound, including potential reproductive toxicity and teratogenicity.[4][5] Adherence to these protocols is essential to minimize risk to personnel and the environment.
Immediate Safety and Handling Precautions
All work with this compound should be conducted in a controlled laboratory environment by trained personnel.[6] A thorough risk assessment should be completed before handling this compound.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against accidental exposure.[7] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves compliant with ASTM D6978-05 standard for handling chemotherapy drugs.[6][8] | Protects against dermal contact and absorption, a primary route of exposure.[9][10] Double-gloving provides an extra layer of safety. |
| Eye Protection | Safety goggles with side shields or a face shield.[6][9] | Protects eyes from splashes of solutions or airborne particles of the compound. |
| Body Protection | Disposable, lint-free, low-permeability gown with long sleeves, tight-fitting cuffs, and a back closure.[8] | Prevents contamination of personal clothing and skin.[9] |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95) is necessary when handling the compound in powdered form or when there is a risk of generating dust or aerosols.[6][7][11] | Prevents inhalation of the compound, which is a potential route of exposure.[9] |
All handling of the solid compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]
Operational Plan for Safe Handling
Preparation and Use:
-
Designate a specific area for handling this compound.
-
Ensure the work area is well-ventilated.[12]
-
Before use, visually inspect gloves and other PPE for any damage.[13]
-
When preparing solutions, do so in a chemical fume hood.
-
Avoid eating, drinking, or smoking in areas where the compound is handled.[6]
Spill Response: In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the area. Restrict access to the spill site.[7]
-
Don PPE: Put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[9]
-
Containment: Use an absorbent material from a chemical spill kit to contain the spill.[7]
-
Cleanup: Carefully collect the contaminated absorbent material and any broken glass, placing it into a clearly labeled, sealed container for hazardous waste.[6][7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[7] All cleaning materials should be disposed of as hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Waste Segregation and Collection:
-
Solid Waste: All disposable labware, gloves, gowns, and other materials contaminated with the compound should be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[4]
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated cytotoxic sharps container.[6]
Waste Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.[4]
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[4]
-
Label all containers with "Hazardous Waste," the chemical name, and any other information required by your institution.[6]
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7]
-
Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[6]
Experimental Workflow and Disposal Process
The following diagrams illustrate the logical workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound, 2097509-40-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ohsinsider.com [ohsinsider.com]
- 9. ipservices.care [ipservices.care]
- 10. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 11. england.nhs.uk [england.nhs.uk]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
